molecular formula C4H5ClN4 B184063 4-Chloro-6-hydrazinopyrimidine CAS No. 5767-35-1

4-Chloro-6-hydrazinopyrimidine

Cat. No.: B184063
CAS No.: 5767-35-1
M. Wt: 144.56 g/mol
InChI Key: NYXYZCSAJZLFEH-UHFFFAOYSA-N
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Description

4-Chloro-6-hydrazinopyrimidine is a useful research compound. Its molecular formula is C4H5ClN4 and its molecular weight is 144.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloropyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5ClN4/c5-3-1-4(9-6)8-2-7-3/h1-2H,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXYZCSAJZLFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289494
Record name 4-Chloro-6-hydrazinopyrimidine
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Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5767-35-1
Record name 5767-35-1
Source DTP/NCI
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Record name 4-Chloro-6-hydrazinopyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-hydrazinylpyrimidine
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Foundational & Exploratory

A Technical Guide to 4-Chloro-6-hydrazinopyrimidine: Chemical Properties, Structure, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-hydrazinopyrimidine, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The document details its chemical structure, physicochemical properties, and established synthetic protocols. Emphasis is placed on its reactivity, which is primarily dictated by the chloro and hydrazino functional groups, making it a versatile building block for the development of novel pharmaceutical and agrochemical compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, tabulated data for easy reference, and graphical representations of its synthesis and application workflows.

Chemical Structure and Identifiers

This compound is an organic compound featuring a pyrimidine ring core.[1] This six-membered aromatic heterocycle contains two nitrogen atoms at positions 1 and 3. The structure is further characterized by a chlorine atom at the 4-position and a hydrazine group (-NHNH₂) at the 6-position, which are the primary sites of its chemical reactivity.[1]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name (6-chloropyrimidin-4-yl)hydrazine[2][3][4]
CAS Number 5767-35-1[1][2][4][5][6]
Molecular Formula C₄H₅ClN₄[1][3][4][6]
Molecular Weight 144.56 g/mol [1][4][5][6]
SMILES C1=C(N=CN=C1Cl)NN[3]
InChI InChI=1S/C4H5ClN4/c5-3-1-4(9-6)8-2-7-3/h1-2H,6H2,(H,7,8,9)[3]
InChIKey NYXYZCSAJZLFEH-UHFFFAOYSA-N[2][3]

Physicochemical Properties

The compound typically presents as an off-white solid or crystalline powder at room temperature.[1][7] The presence of the polar hydrazine group suggests moderate solubility in polar solvents.[1] For long-term stability, it should be stored in a freezer under an inert atmosphere, protected from light and moisture.[4][5][6][7]

Table 2: Physicochemical Data

PropertyValueSource
Appearance Off-white solid / crystalline powder[1][7]
Melting Point 164-165 °C[4][5][7]
Boiling Point 254.8 ± 50.0 °C (Predicted)[4][5]
Density 1.63 ± 0.1 g/cm³ (Predicted)[4][5]
pKa 7.29 ± 0.70 (Predicted)[4][5]
LogP 0.4156[6]
Storage Conditions Store at -20°C, inert atmosphere, dark, away from moisture[4][5][6][7]

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound involves the reaction of 4,6-dichloropyrimidine with hydrazine hydrate.

Synthetic Workflow

synthesis_workflow cluster_reactants Reactants cluster_conditions Conditions reactant1 4,6-Dichloropyrimidine product This compound reactant1->product + reactant2 Hydrazine Hydrate reactant2->product solvent Methanol or Ethanol solvent->product temp 0°C to Room Temp. temp->product

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a consolidated procedure based on established literature methods.[2][4]

Objective: To synthesize this compound from 4,6-dichloropyrimidine.

Reagents and Materials:

  • 4,6-Dichloropyrimidine

  • Hydrazine hydrate (80% solution or similar)

  • Methanol or Ethanol (anhydrous)

  • Water (distilled or deionized)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL three-necked flask, dissolve 4,6-dichloropyrimidine (e.g., 15 g, 100 mmol) in ethanol or methanol (e.g., 100 mL).

  • Cool the resulting solution to 0-5 °C using an ice bath while stirring.

  • Slowly add hydrazine hydrate (e.g., 4.7 mL, 120 mmol) dropwise to the reaction mixture using a dropping funnel, ensuring the temperature remains low.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 to 1.5 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with water to remove any remaining salts.

  • Purify the crude product by recrystallization from ethanol to yield the final product as a light-yellow or off-white solid.[4]

Chemical Reactivity and Applications

This compound is a valuable synthetic intermediate due to its two reactive sites.[1]

  • Nucleophilic Aromatic Substitution: The chlorine atom at the C4 position is a good leaving group and can be readily displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups.

  • Hydrazine Group Reactions: The hydrazine moiety is nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives.[1] It can also be involved in cyclization reactions to form fused heterocyclic systems.

These reactive properties make it a versatile building block for creating libraries of compounds for drug discovery.[1]

reactivity_diagram cluster_reactions Reaction Pathways cluster_sub Substitution at C4 cluster_cond Condensation at Hydrazine start This compound sub_prod 6-Hydrazino-4-(Nu)-pyrimidine start->sub_prod + Nu⁻ - Cl⁻ cond_prod Hydrazone Derivative start->cond_prod + R₂C=O - H₂O nucleophile Nucleophile (Nu⁻) carbonyl Aldehyde / Ketone

Caption: Key reaction pathways for this compound.

Spectral Properties (Theoretical Analysis)

While specific experimental spectra for this compound are best sourced from dedicated databases, a theoretical analysis based on its structure provides valuable insight.

  • ¹H NMR: The spectrum would be expected to show signals for the two distinct aromatic protons on the pyrimidine ring. The protons of the hydrazine group (-NH and -NH₂) would likely appear as broad signals that are exchangeable with D₂O.

  • ¹³C NMR: Four distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the four carbon atoms in the pyrimidine ring.

  • IR Spectroscopy: Key absorption bands would include N-H stretching from the hydrazine group, C=N and C=C stretching from the pyrimidine ring, and a characteristic C-Cl stretching vibration.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺). Crucially, due to the presence of one chlorine atom, it would exhibit a characteristic isotopic pattern with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak.

Biological Context and Drug Discovery

Pyrimidine and hydrazone derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumoral properties.[8][9][10][11][12] this compound serves as a critical scaffold for synthesizing novel derivatives for biological screening. Its dual reactivity allows for the systematic modification of its structure to explore structure-activity relationships (SAR) and optimize for desired therapeutic effects.

drug_discovery_workflow start Scaffold (this compound) lib_synth Library Synthesis (Derivatization) start->lib_synth screening High-Throughput Screening (Biological Assays) lib_synth->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Caption: Role in a typical drug discovery workflow.

Safety and Handling

As with many reactive chemical intermediates, appropriate safety precautions should be taken when handling this compound. It may pose health risks, including potential toxicity.[1] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to 4-Chloro-6-hydrazinopyrimidine (CAS: 5767-35-1): Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6-hydrazinopyrimidine, a key building block in medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, and explores the burgeoning research into the therapeutic applications of its derivatives, particularly in the realms of oncology and infectious diseases.

Core Compound Specifications

This compound is a pyrimidine derivative characterized by the presence of a reactive chlorine atom and a hydrazinyl group. These functional groups make it a versatile precursor for the synthesis of a wide array of heterocyclic compounds with diverse biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5767-35-1[1][2]
Molecular Formula C₄H₅ClN₄[3]
Molecular Weight 144.56 g/mol [1]
Melting Point 164-165 °C[1]
Boiling Point (Predicted) 254.8 ± 50.0 °C[1]
Density (Predicted) 1.63 ± 0.1 g/cm³[1]
pKa (Predicted) 7.29 ± 0.70[1]
Appearance White to off-white solidGeneral observation
SMILES C1=C(Cl)N=CN=C1NN[3]
InChI InChI=1S/C4H5ClN4/c5-3-1-4(9-6)8-2-7-3/h1-2H,6H2,(H,7,8,9)[3]

Synthesis Protocols

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a chlorine atom in a dichloropyrimidine precursor with hydrazine. Below are two detailed experimental protocols.

Protocol 1: Synthesis from 4,6-Dichloropyrimidine in Methanol

This protocol describes a straightforward synthesis at room temperature.

Experimental Procedure:

  • Dissolve 12 g of 4,6-dichloropyrimidine in 100 ml of methanol in a suitable reaction vessel.

  • While stirring, add 12 ml of hydrazine hydrate (80%) dropwise to the solution.

  • Continue stirring the reaction mixture for 1 hour at room temperature.

  • Collect the resulting precipitate by suction filtration.

  • Wash the precipitate with water.

  • Dry the product to obtain this compound.

Protocol 2: Synthesis from 4,6-Dichloropyrimidine in Ethanol with Cooling

This protocol utilizes ethanol as the solvent and involves an initial cooling step.

Experimental Procedure:

  • Dissolve 15 g (100 mmol) of 4,6-dichloropyrimidine in ethanol in a 250 mL three-necked flask.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add 4.7 mL (120 mmol) of hydrazine hydrate dropwise to the reaction flask while maintaining the cool temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 90 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water to precipitate the crude product.

  • Purify the product by recrystallization from ethanol to yield this compound as a light yellow solid.

G General Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Reaction Vessel (Solvent: Methanol or Ethanol) Reaction Vessel (Solvent: Methanol or Ethanol) 4,6-Dichloropyrimidine->Reaction Vessel (Solvent: Methanol or Ethanol) Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction Vessel (Solvent: Methanol or Ethanol) Precipitation Precipitation Reaction Vessel (Solvent: Methanol or Ethanol)->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Recrystallization (Optional) Recrystallization (Optional) Washing->Recrystallization (Optional) This compound This compound Recrystallization (Optional)->this compound

Caption: General workflow for the synthesis of this compound.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential as both anticancer and antimicrobial agents. The versatile nature of the hydrazone linkage allows for the creation of large libraries of compounds with diverse pharmacological profiles.

Anticancer Activity

Numerous studies have reported the synthesis of novel hydrazone derivatives of this compound with potent cytotoxic activity against various cancer cell lines.

Table 2: Anticancer Activity of Selected this compound Derivatives

Derivative ClassCell LineIC₅₀ (µM)Proposed Mechanism of ActionSource(s)
Dihydrazone PyrimidineBGC-823 (Gastric Cancer)7.89 - 9.00Increased ROS, Apoptosis Induction, DNA Groove Binding[4]
Dihydrazone PyrimidineBEL-7402 (Hepatocellular Carcinoma)6.70 - 7.66Increased ROS, Apoptosis Induction, DNA Groove Binding[4]
Pyrazolo-pyrimidinonesMCF-7 (Breast Cancer)Not specifiedApoptosis Induction, G0/G1 Cell Cycle Arrest, EGFR Inhibition, G-quadruplex DNA Stabilization[5][6]
Tetralin-2-thioxopyrimidineHela (Cervical Cancer)3.5 - 10.5Not specified[7]
Tetralin-2-thioxopyrimidineMCF-7 (Breast Cancer)4.5Not specified[7]
Quinoline HydrazideSH-SY5Y (Neuroblastoma)Micromolar potencyG1 Cell Cycle Arrest, p27kip1 Upregulation[8]
Quinoline HydrazideKelly (Neuroblastoma)Micromolar potencyG1 Cell Cycle Arrest, p27kip1 Upregulation[8]
Methylsulfonylbenzene Hydrazone59 Human Cancer Cell LinesGI₅₀ of 0.26 (most active compound)COX-2, EGFR, and HER2 Inhibition[9]

Mechanism of Action: A Focus on EGFR Inhibition

Several studies involving pyrimidine derivatives suggest that a key mechanism of their anticancer effect is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signaling events that promote cell proliferation, survival, and metastasis. The diagram below illustrates a simplified representation of this pathway and the inhibitory action of certain pyrimidine derivatives.

EGFR_Pathway Simplified EGFR Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->EGFR Inhibits DHPS_Inhibition Proposed Mechanism of Antimicrobial Action PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folate_Pathway Folate Biosynthesis Dihydropteroate->Folate_Pathway Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->DHPS Inhibits

References

An In-depth Technical Guide to the Synthesis of (6-chloropyrimidin-4-yl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of (6-chloropyrimidin-4-yl)hydrazine, a key intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, comparative data, and a mechanistic overview of the core synthesis.

Core Synthesis Overview

The principal and most widely employed method for the synthesis of (6-chloropyrimidin-4-yl)hydrazine is the nucleophilic aromatic substitution (SNAr) reaction of 4,6-dichloropyrimidine with hydrazine hydrate. This reaction is typically conducted in an alcoholic solvent at or below room temperature, affording the desired product in good yields. The reaction is regioselective, with one of the chlorine atoms being displaced by the hydrazine nucleophile.

Reaction Scheme

The general reaction scheme is as follows:

Experimental Protocols

Two detailed experimental protocols are presented below, utilizing methanol and ethanol as solvents. These protocols are based on established literature procedures.

Protocol 1: Synthesis in Methanol

This protocol is adapted from a common laboratory preparation method.[1]

Materials:

  • 4,6-dichloropyrimidine

  • Hydrazine hydrate (80% solution in water)

  • Methanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 12 g of 4,6-dichloropyrimidine in 100 ml of methanol.

  • To this solution, add 12 ml of 80% hydrazine hydrate dropwise with continuous stirring. The addition should be performed at a rate that maintains the reaction temperature at room temperature.

  • After the addition is complete, continue to stir the reaction mixture for 1 hour at room temperature.

  • A precipitate of (6-chloropyrimidin-4-yl)hydrazine will form.

  • Collect the precipitate by vacuum filtration (sucking off the precipitate).

  • Wash the collected solid with deionized water.

  • Dry the product to obtain (6-chloropyrimidin-4-yl)hydrazine.

Protocol 2: Synthesis of a Substituted Analog in Ethanol

This protocol describes the synthesis of a structurally related compound, 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine, and can be adapted for the synthesis of the title compound.[2]

Materials:

  • 5-bromo-2,4-dichloropyrimidine

  • Ethanol

  • Triethylamine

  • Hydrazine hydrate

  • Chilled deionized water

Procedure:

  • In a suitable reaction vessel, dissolve 0.01 mol of 5-bromo-2,4-dichloropyrimidine in ethanol.

  • Cool the solution to 0–5 °C in an ice bath.

  • To the cold reaction mixture, add 0.01 mol of triethylamine.

  • Slowly add 0.02 mol of hydrazine hydrate to the mixture, maintaining the temperature between 5-10 °C.

  • Allow the reaction mass to stir at room temperature for 1 hour.

  • The resulting solid product is collected by filtration.

  • Wash the solid with chilled deionized water and dry to afford the final product.

Data Presentation

The following table summarizes the quantitative data from the cited experimental protocols.

ParameterProtocol 1Protocol 2 (Analog)
Starting Material 4,6-dichloropyrimidine5-bromo-2,4-dichloropyrimidine
Starting Material Amount 12 g0.01 mol
Hydrazine Hydrate 12 ml (80%)0.02 mol
Solvent Methanol (100 ml)Ethanol
Base None specifiedTriethylamine (0.01 mol)
Temperature Room Temperature0-10 °C, then Room Temp.
Reaction Time 1 hour1 hour
Product Yield 10 g83%

Mandatory Visualizations

Synthesis Pathway

The following diagram illustrates the chemical transformation from 4,6-dichloropyrimidine to (6-chloropyrimidin-4-yl)hydrazine.

G Synthesis of (6-chloropyrimidin-4-yl)hydrazine 4,6-dichloropyrimidine 4,6-dichloropyrimidine (6-chloropyrimidin-4-yl)hydrazine (6-chloropyrimidin-4-yl)hydrazine 4,6-dichloropyrimidine->(6-chloropyrimidin-4-yl)hydrazine Hydrazine Hydrate, Methanol, Room Temp. Hydrazine Hydrate Hydrazine Hydrate

Caption: Reaction scheme for the synthesis of (6-chloropyrimidin-4-yl)hydrazine.

Experimental Workflow

This diagram outlines the general laboratory workflow for the synthesis.

G Experimental Workflow A Dissolve 4,6-dichloropyrimidine in Methanol B Add Hydrazine Hydrate Dropwise A->B C Stir at Room Temperature for 1h B->C D Precipitate Formation C->D E Vacuum Filtration D->E F Wash with Water E->F G Dry the Product F->G

Caption: A generalized workflow for the synthesis and isolation of the product.

Characterization

The synthesized (6-chloropyrimidin-4-yl)hydrazine can be characterized using various spectroscopic techniques.

  • 1H NMR: Based on the data for the analogous 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine, the expected proton NMR spectrum in DMSO-d6 would show signals for the pyrimidine ring proton, the NH proton, and the NH2 protons. The reported chemical shifts for the bromo-analog are δ 8.05 (s, 1H, NH), 7.80 (s, 1H, py-H), and 4.30 (s, 2H, NH2).[2] It is expected that the signals for (6-chloropyrimidin-4-yl)hydrazine will be in a similar region.

Reaction Mechanism

The synthesis of (6-chloropyrimidin-4-yl)hydrazine from 4,6-dichloropyrimidine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This mechanism involves two main steps:

  • Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as a nucleophile and attacks one of the electron-deficient carbon atoms of the pyrimidine ring that is bonded to a chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion (the leaving group).

The pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the two nitrogen atoms in the ring.

Mechanism Diagram

The logical relationship of the SNAr mechanism is depicted below.

G Nucleophilic Aromatic Substitution (SNAr) Mechanism Start 4,6-dichloropyrimidine + Hydrazine Step1 Nucleophilic attack of hydrazine on the pyrimidine ring Start->Step1 Intermediate Formation of Meisenheimer complex (anionic intermediate) Step1->Intermediate Step2 Elimination of chloride ion Intermediate->Step2 Product (6-chloropyrimidin-4-yl)hydrazine Step2->Product

Caption: The stepwise mechanism of the SNAr reaction.

References

The Versatile Synthon: A Technical Guide to 4-Chloro-6-hydrazinopyrimidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 4-chloro-6-hydrazinopyrimidine as a pivotal building block in the synthesis of diverse heterocyclic scaffolds. Its unique bifunctional nature, possessing both a reactive chlorine atom and a nucleophilic hydrazine moiety, renders it an invaluable precursor for constructing complex molecular architectures with significant applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its synthesis, key reactions, and applications, supplemented with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Synthesis of this compound

The primary and most efficient route to this compound involves the selective nucleophilic substitution of one chlorine atom in 4,6-dichloropyrimidine with hydrazine. The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature.

Experimental Protocol: Synthesis of this compound[1]
  • Materials:

    • 4,6-Dichloropyrimidine (1.0 eq)

    • Hydrazine hydrate (80% solution, 1.0-1.2 eq)

    • Methanol

  • Procedure:

    • Dissolve 4,6-dichloropyrimidine (e.g., 12 g) in methanol (e.g., 100 ml) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Add hydrazine hydrate (e.g., 12 ml of 80% solution) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product typically precipitates from the reaction mixture.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water.

    • Dry the product to obtain this compound as a white to off-white solid.

Key Reactions and Applications

This compound serves as a versatile platform for a variety of chemical transformations, primarily through nucleophilic substitution at the chloro-position and cyclization reactions involving the hydrazine group.

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) by a wide range of nucleophiles. This allows for the introduction of diverse functionalities, leading to a vast library of substituted pyrimidine derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileReagentProductYield (%)Reference
AminesVarious primary and secondary amines4-Amino-6-hydrazinopyrimidinesVaries[1]
PhenoxidesSodium phenoxide4-Phenoxy-6-hydrazinopyrimidine-[2]
ThiophenoxidesSodium thiophenoxide4-(Phenylthio)-6-hydrazinopyrimidine-[2]
Experimental Protocol: General Procedure for Nucleophilic Substitution with Amines
  • Materials:

    • This compound (1.0 eq)

    • Amine (primary or secondary, 1.0-1.2 eq)

    • Solvent (e.g., Ethanol, DMF)

    • Base (e.g., Triethylamine, K2CO3, optional)

  • Procedure:

    • To a solution of this compound in a suitable solvent, add the desired amine.

    • If the amine salt is used or if the reaction is sluggish, add a non-nucleophilic base.

    • Heat the reaction mixture under reflux and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Cyclization Reactions: Synthesis of Fused Heterocycles

The hydrazinyl group is a key functionality for constructing fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines and[3][4][5]triazolo[4,3-c]pyrimidines. These scaffolds are prevalent in many biologically active molecules.

Condensation of this compound with 1,3-dicarbonyl compounds or their equivalents leads to the formation of the pyrazolo[3,4-d]pyrimidine core.

Workflow for the Synthesis of Pyrazolo[3,4-d]pyrimidines

G A This compound C Condensation & Cyclization A->C B 1,3-Dicarbonyl Compound (e.g., β-ketoester) B->C D Pyrazolo[3,4-d]pyrimidine C->D Formation of Pyrazole Ring

Caption: General workflow for pyrazolo[3,4-d]pyrimidine synthesis.

Reaction with one-carbon synthons like orthoesters or formic acid facilitates the cyclization of the hydrazine moiety to form a triazole ring, resulting in the[3][4][5]triazolo[4,3-c]pyrimidine system.[6]

Experimental Protocol: Synthesis of 7-Chloro-[1][4][5]triazolo[4,3-c]pyrimidine
  • Materials:

    • This compound (1.0 eq)

    • Triethyl orthoformate (excess)

    • Solvent (e.g., Benzene, Toluene)

  • Procedure:

    • A solution of this compound in a suitable solvent is treated with an excess of triethyl orthoformate.

    • The reaction mixture is heated under reflux for several hours (e.g., 6 hours).[6]

    • Monitor the reaction by TLC.

    • After completion, the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization or column chromatography to yield the desired[3][4][5]triazolo[4,3-c]pyrimidine.

Table 2: Synthesis of Fused Heterocycles from this compound

ReagentFused HeterocycleReaction ConditionsYield (%)Reference
Triethyl orthoformate7-Chloro-[3][4][5]triazolo[4,3-c]pyrimidineBenzene, reflux, 6h-[6]
Acetyl chloride3-Methyl-7-chloro-[3][4][5]triazolo[4,3-c]pyrimidineBenzene, stirring-[6]
Ethyl cyanoacetate7-Chloro-3-(cyanomethyl)-[3][4][5]triazolo[4,3-c]pyrimidine--[6]
Cross-Coupling Reactions

The chloro-substituent on the pyrimidine ring can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon bonds and introducing aryl, vinyl, and alkynyl groups, respectively.

Logical Relationship of Palladium-Catalyzed Cross-Coupling Reactions

G sub This compound suzuki Suzuki Coupling sub->suzuki heck Heck Coupling sub->heck sono Sonogashira Coupling sub->sono suzuki_reag Arylboronic Acid suzuki_reag->suzuki heck_reag Alkene heck_reag->heck sono_reag Terminal Alkyne sono_reag->sono prod_suzuki 4-Aryl-6-hydrazinopyrimidine suzuki->prod_suzuki prod_heck 4-Vinyl-6-hydrazinopyrimidine heck->prod_heck prod_sono 4-Alkynyl-6-hydrazinopyrimidine sono->prod_sono

Caption: Cross-coupling reactions of this compound.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling
  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

    • Base (e.g., K2CO3, Na2CO3, K3PO4)

    • Solvent (e.g., Dioxane/water, Toluene, DMF)

  • Procedure:

    • To a degassed mixture of a suitable solvent, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Application in Drug Development: Targeting Kinase Signaling Pathways

Derivatives of this compound, particularly pyrazolo[3,4-d]pyrimidines, have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. One of the key targets is Cyclin-Dependent Kinase 2 (CDK2), an enzyme pivotal for cell cycle progression.

Simplified CDK2 Signaling Pathway and Inhibition

G CyclinE Cyclin E ActiveComplex Cyclin E/CDK2 Active Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb Protein ActiveComplex->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Releases S_Phase S-Phase Entry & Cell Proliferation E2F->S_Phase Activates Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->ActiveComplex Inhibition

Caption: Inhibition of the CDK2 pathway by pyrazolo[3,4-d]pyrimidines.

The inhibition of CDK2 by these compounds prevents the phosphorylation of the Retinoblastoma (Rb) protein. This, in turn, keeps the E2F transcription factor sequestered, thereby halting the cell cycle at the G1/S transition and inhibiting cancer cell proliferation.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a variety of transformations, including nucleophilic substitutions, cyclizations, and cross-coupling reactions, provides access to a wide array of complex heterocyclic compounds. The demonstrated biological activity of its derivatives, particularly as kinase inhibitors, underscores its importance in the field of drug discovery and development. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers aiming to leverage the synthetic potential of this remarkable molecule.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-6-hydrazinopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for the successful synthesis and formulation of active pharmaceutical ingredients (APIs). 4-Chloro-6-hydrazinopyrimidine, a key building block in medicinal chemistry, is no exception. Its solubility and stability profiles dictate its handling, storage, reaction conditions, and ultimately, its utility in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties of this compound, alongside detailed experimental protocols for determining its solubility and stability.

Physicochemical Properties

This compound is a white to off-white crystalline powder or solid.[1][2][3][4] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₄H₅ClN₄[5]
Molecular Weight 144.56 g/mol [5]
Melting Point 164-165 °C[1][2][3]
Boiling Point (Predicted) 328.3 °C at 760 mmHg[1]
Density (Predicted) 1.53 g/cm³[1]
pKa (Predicted) 7.29 ± 0.70[1][2]
Appearance White to off-white crystalline powder/solid[1][2][3][4]
Storage Conditions Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C.[1][2]

Solubility Profile

The solubility of a compound is a critical factor influencing its bioavailability and suitability for various experimental and manufacturing processes.[6] While specific quantitative solubility data for this compound in a range of solvents is not extensively published, its structural features provide insights into its expected solubility. The presence of the pyrimidine ring with its nitrogen atoms and the hydrazine group suggests a degree of polarity, which would favor solubility in polar solvents.

A qualitative summary of the expected solubility is provided below. It is important to note that these are predictions and should be confirmed experimentally.

Solvent TypeExamplesExpected Solubility
Polar Protic Water, Ethanol, MethanolPotentially slightly soluble to soluble, may require heating.
Polar Aprotic DMSO, DMF, AcetonitrileLikely to be soluble.
Non-Polar Hexane, TolueneExpected to be poorly soluble to insoluble.

For quantitative analysis, the following table can be used to record experimentally determined solubility data.

SolventTemperature (°C)Solubility (µg/mL)Solubility (mM)Method Used

Stability Profile

The stability of this compound is a crucial consideration for its storage, handling, and use in synthetic reactions. Instability can lead to the formation of impurities, which may compromise the yield and purity of the final product.[6] The primary areas of concern for stability are hydrolysis, thermal decomposition, and photodegradation.

Hydrolytic Stability: The hydrazine moiety in this compound makes it susceptible to hydrolysis, a reaction that is often catalyzed by acidic conditions.[7][8][9][10] The C=N bond in hydrazones is known to be labile to hydrolysis.[7][8][9] Therefore, it is anticipated that the compound will exhibit limited stability in aqueous acidic solutions.

Thermal Stability: The melting point of 164-165 °C suggests that this compound is a thermally stable solid at room temperature.[1][2][3] However, like many organic molecules, it may be prone to decomposition at elevated temperatures, especially when in solution.

Photostability: Heterocyclic compounds can be sensitive to light. Exposure to UV or high-intensity visible light may lead to degradation. Photostability testing is recommended to determine the need for light-protected storage and handling.[11][12]

The following table summarizes the expected stability of this compound under various conditions.

ConditionExpected StabilityPotential Degradation Pathway
Aqueous (Acidic pH) LowHydrolysis of the hydrazine group.
Aqueous (Neutral pH) ModerateSlower hydrolysis may occur.
Aqueous (Basic pH) Moderate to HighGenerally more stable than in acidic conditions.
Elevated Temperature ModerateThermal decomposition.
Light Exposure (UV/Vis) Low to ModeratePhotodegradation.

For quantitative stability studies, the following table can be used to document the results.

ConditionDurationPercent DegradationHalf-life (t½)Degradation Products Identified

Experimental Protocols

To obtain reliable quantitative data on the solubility and stability of this compound, the following experimental protocols are recommended.

Thermodynamic Solubility Assessment (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[13]

  • Sample Preparation:

    • Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH, ethanol) in a glass vial.

    • Ensure that undissolved solid remains at the end of the experiment.

    • Prepare samples in triplicate for each solvent and temperature condition.[13]

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (e.g., 24 to 48 hours).[13][14] The time to reach equilibrium should be determined preliminarily by taking measurements at different time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration plateaus.[14]

  • Sample Processing:

    • After equilibration, allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[6][15]

    • Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve generated from the standard solutions. This concentration represents the thermodynamic solubility.

Stability Assessment (Forced Degradation Studies)

Forced degradation or stress studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[16]

  • Sample Preparation:

    • Prepare solutions of this compound in appropriate solvents (e.g., water, buffers of different pH, methanol). A typical starting concentration is 1 mg/mL.

  • Stress Conditions:

    • Hydrolytic Stability:

      • Prepare solutions in acidic (e.g., 0.1 M HCl), neutral (e.g., water or PBS pH 7.4), and basic (e.g., 0.1 M NaOH) conditions.

      • Store the solutions at a controlled temperature (e.g., 50-70 °C) for a defined period.[17]

    • Thermal Stability:

      • Store both solid material and solutions of the compound at elevated temperatures (e.g., 60-80 °C) in the dark.

    • Photostability:

      • Expose solid material and solutions to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][12]

      • A control sample should be kept in the dark under the same temperature conditions.

  • Time Points and Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.

    • Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products.[16]

    • Quantify the amount of remaining this compound and any major degradation products.

    • Characterization of significant degradation products can be performed using techniques like LC-MS.[15]

Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_anal Analysis prep1 Add excess solid compound to solvent prep2 Prepare in triplicate prep1->prep2 equil1 Seal and agitate at constant temperature prep2->equil1 equil2 Equilibrate for 24-48 hours equil1->equil2 proc1 Sediment undissolved solid equil2->proc1 proc2 Withdraw and filter supernatant proc1->proc2 anal2 Analyze by HPLC or UV-Vis proc2->anal2 anal1 Prepare calibration standards anal1->anal2 anal3 Determine concentration anal2->anal3 result Thermodynamic Solubility anal3->result

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis at Time Points start Prepare Stock Solution hydro Hydrolytic (Acid, Neutral, Base) start->hydro thermal Thermal (Elevated Temp) start->thermal photo Photolytic (Light Exposure) start->photo analysis1 Withdraw aliquots at intervals hydro->analysis1 thermal->analysis1 photo->analysis1 analysis2 Analyze by stability-indicating HPLC analysis1->analysis2 analysis3 Quantify parent and degradants analysis2->analysis3 result Stability Profile & Degradation Pathways analysis3->result

Caption: Workflow for Forced Degradation Stability Studies.

References

4-Chloro-6-hydrazinopyrimidine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-Chloro-6-hydrazinopyrimidine (CAS No: 5767-35-1). The information herein is intended to equip laboratory personnel with the knowledge necessary to handle this chemical compound safely, minimizing exposure risks and ensuring a secure research environment.

Hazard Identification and Classification

While specific GHS classification data is limited, the primary hazards associated with this compound and similar pyrimidine derivatives include potential skin irritation, serious eye irritation, and respiratory irritation. It is crucial to handle this compound with the assumption that it is hazardous upon ingestion, inhalation, or skin contact.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is a prerequisite for safe handling.

PropertyValueReference
Molecular Formula C4H5ClN4[1]
Molecular Weight 144.56 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 164-165 °C[1][2]
Boiling Point 254.8±50.0 °C (Predicted)[1]
Density 1.63±0.1 g/cm3 (Predicted)[1]
pKa 7.29±0.70 (Predicted)[1]
Storage Temperature Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[1]

Exposure Controls and Personal Protection

To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) is mandatory.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[2][3] A chemical fume hood is the recommended engineering control to prevent the inhalation of dust and vapors.[4][5]

  • Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)
PPE TypeSpecificationsRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][6]Protects against splashes and dust particles.
Skin Protection Chemical-impermeable gloves (e.g., nitrile) inspected before use.[3][7] Fire/flame resistant and impervious lab coat.[3][6]Prevents skin contact and absorption.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[4] A full-face respirator may be necessary in such cases.[3][6]Protects against inhalation of harmful dust or aerosols.
Footwear Closed-toe shoes.[7]Protects feet from spills.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling
  • Avoid contact with skin and eyes.[2][3]

  • Avoid the formation of dust and aerosols.[2][3]

  • Use non-sparking tools to prevent ignition.[2][3]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.[7]

Storage
  • Store in a tightly closed container.[2][3]

  • Keep in a dry, cool, and well-ventilated place.[2][3]

  • Store away from incompatible materials, such as strong oxidizing agents.[4]

  • Keep away from foodstuff containers.[2][3]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][6] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[3][6]
Skin Contact Immediately remove contaminated clothing.[3][6] Wash the affected area with soap and plenty of water.[3][6] Seek medical attention if irritation persists.[8]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting.[3][6] Rinse mouth with water.[3][6] Never give anything by mouth to an unconscious person.[3][6] Call a physician or poison control center immediately.[3][6]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][6]

  • Specific Hazards: Hazardous combustion products may include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4][6]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[3][6] Avoid dust formation and contact with the substance.[6] Ensure adequate ventilation.[3][6]

  • Environmental Precautions: Prevent the chemical from entering drains or surface water.[3]

  • Containment and Cleanup: Use spark-proof tools and explosion-proof equipment.[3] Sweep up the spilled material and place it in a suitable, closed container for disposal.[3][4]

Toxicity and Ecological Information

Detailed toxicological and ecological data for this compound is largely unavailable in the provided search results. Most safety data sheets indicate "no data available" for acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, and environmental fate.[6]

Toxicity/Ecological ParameterData
Acute Toxicity (Oral, Dermal, Inhalation) No data available
Skin Corrosion/Irritation May cause skin irritation
Serious Eye Damage/Irritation May cause serious eye irritation
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available
Toxicity to Fish, Daphnia, Algae No data available[6]
Persistence and Degradability No data available[6]
Bioaccumulative Potential No data available[6]
Mobility in Soil No data available[6]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[6] Do not allow the product to enter drains or sewer systems.[6]

Transport Information

According to the available safety data sheets, this compound is not classified as a dangerous good for transport (ADR/RID, IMDG, IATA).[6]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow Start Start: Acquire This compound RiskAssessment 1. Risk Assessment & Review SDS Start->RiskAssessment Prep 2. Prepare Work Area (Fume Hood, Emergency Equip.) RiskAssessment->Prep PPE 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->PPE Handling 4. Weighing & Handling (Avoid Dust, Use Spatula) PPE->Handling Experiment 5. Perform Experiment in Fume Hood Handling->Experiment Storage Store Unused Chemical Properly Handling->Storage If not all material is used Decontamination 6. Decontaminate Equipment & Work Surfaces Experiment->Decontamination Waste 7. Segregate & Label Chemical Waste Decontamination->Waste DoffPPE 8. Doff PPE Correctly Waste->DoffPPE Hygiene 9. Personal Hygiene (Wash Hands) DoffPPE->Hygiene Disposal 10. Dispose of Waste per Regulations Hygiene->Disposal End End Disposal->End

Caption: Workflow for the safe handling of this compound.

References

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration of the pivotal discoveries, synthetic milestones, and therapeutic evolution of pyrimidine-based compounds, tailored for researchers, scientists, and drug development professionals.

The pyrimidine nucleus, a simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone of modern biochemistry and medicinal chemistry. Its derivatives are fundamental to life itself, forming the building blocks of nucleic acids, and have been harnessed by scientists to create a vast arsenal of therapeutic agents. This technical guide delves into the rich history of pyrimidine chemistry, from the initial isolation of its derivatives from natural sources to the rational design of sophisticated synthetic molecules that have revolutionized medicine.

The Genesis of Pyrimidine Chemistry: Discovery of the Core Structure

The story of pyrimidine begins not with the parent heterocycle, but with its more complex derivatives. The first pyrimidine derivative to be isolated was alloxan in 1818 by Brugnatelli, who obtained it through the oxidation of uric acid. However, the systematic study of this class of compounds began in the late 19th century.

A pivotal moment in the history of pyrimidine chemistry was the first laboratory synthesis of a pyrimidine derivative, barbituric acid, by French chemist Édouard Grimaux in 1879 . This synthesis, achieved through the condensation of urea and malonic acid in the presence of phosphorus oxychloride, laid the groundwork for the development of the barbiturate class of drugs.

The term "pyrimidin" was coined in 1885 by German chemist Adolf Pinner , who was instrumental in elucidating the structure of this heterocyclic system. Pinner's work, which involved the synthesis of pyrimidine derivatives by condensing ethyl acetoacetate with amidines, was crucial in establishing the fundamental structure of the pyrimidine ring.

However, the parent pyrimidine molecule itself remained elusive until 1900 , when Siegmund Gabriel and James Colman successfully synthesized it. Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.

Table 1: Key Milestones in the Discovery of the Pyrimidine Core

YearDiscovery/EventKey Scientist(s)Significance
1818Isolation of alloxanBrugnatelliFirst isolation of a pyrimidine derivative.
1879Synthesis of barbituric acidÉdouard GrimauxFirst laboratory synthesis of a pyrimidine derivative.
1885Coining of the term "pyrimidin"Adolf PinnerEstablished the name and fundamental understanding of the pyrimidine structure.
1900Synthesis of the parent pyrimidineSiegmund Gabriel & James ColmanFirst successful synthesis of the core pyrimidine heterocycle.

Nature's Blueprint: The Discovery of Uracil, Thymine, and Cytosine

The biological significance of pyrimidines came to the forefront with the work of German biochemist Albrecht Kossel , who was awarded the Nobel Prize in Physiology or Medicine in 1910 for his research on nucleic acids. Kossel and his students were the first to isolate and identify the pyrimidine bases that are fundamental components of DNA and RNA.

  • Cytosine was the first of these to be discovered, isolated from calf thymus and herring sperm by Albrecht Kossel and Albert Neumann in 1894 . Its structure was confirmed by synthesis in 1903.

  • Thymine was also isolated from calf thymus by Kossel and Neumann in 1893 .

  • Uracil was discovered in 1900 through the hydrolysis of yeast nuclein.

These discoveries were monumental, revealing the essential role of pyrimidine derivatives in the storage and transmission of genetic information.

Table 2: Discovery of Naturally Occurring Pyrimidine Bases

Pyrimidine BaseYear of DiscoveryDiscoverer(s)Source of Isolation
Cytosine1894Albrecht Kossel & Albert NeumannCalf thymus, Herring sperm
Thymine1893Albrecht Kossel & Albert NeumannCalf thymus
Uracil1900Alberto AscoliYeast nuclein

From the Laboratory to the Clinic: The Rise of Synthetic Pyrimidine Derivatives

The structural insights gained from the study of natural pyrimidines, coupled with the development of synthetic methodologies, paved the way for the creation of a plethora of medicinally important pyrimidine derivatives.

The Barbiturates: A Revolution in Sedative-Hypnotics

Following Grimaux's synthesis of barbituric acid, a vast number of its derivatives were synthesized and evaluated for their pharmacological activity. The introduction of barbital (Veronal) in 1903 marked the beginning of the era of barbiturate sedatives and hypnotics. These drugs, which act as central nervous system depressants, were widely used for treating anxiety, insomnia, and seizure disorders for many decades.

The Sulfa Drugs: A New Dawn in Antibacterial Chemotherapy

The discovery of sulfonamides in the 1930s revolutionized the treatment of bacterial infections. Among these, pyrimidine-containing sulfonamides, such as sulfadiazine , proved to be highly effective. The synthesis of sulfadiazine involves the condensation of a sulfanilamide derivative with a pyrimidine precursor. These drugs act by inhibiting the synthesis of folic acid in bacteria, a pathway essential for their growth and replication.

5-Fluorouracil: A Landmark in Cancer Chemotherapy

The development of 5-fluorouracil (5-FU) in 1957 by Charles Heidelberger, Robert Duschinsky, and their colleagues was a major breakthrough in cancer treatment. By replacing a hydrogen atom at the 5-position of uracil with a fluorine atom, they created a potent antimetabolite that interferes with DNA synthesis in rapidly dividing cancer cells. 5-FU remains a cornerstone of chemotherapy for various solid tumors.

Experimental Protocols of Key Discoveries

This section provides a detailed look at the methodologies employed in some of the foundational discoveries and syntheses of pyrimidine derivatives.

Pinner's Synthesis of Pyrimidine Derivatives (1884)

Adolf Pinner's method provided a versatile route to a variety of substituted pyrimidines.

  • Reactants: An amidine hydrochloride and a β-dicarbonyl compound (e.g., ethyl acetoacetate).

  • Procedure:

    • The amidine hydrochloride and the β-dicarbonyl compound are mixed in an appropriate solvent, often ethanol.

    • The mixture is heated under reflux for several hours.

    • The solvent is then evaporated, and the resulting crude product is purified by recrystallization.

Pinner_Synthesis Amidine Amidine Intermediate Condensation Intermediate Amidine->Intermediate Condensation BetaDicarbonyl β-Dicarbonyl Compound BetaDicarbonyl->Intermediate Pyrimidine Substituted Pyrimidine Intermediate->Pyrimidine Cyclization & Aromatization

Pinner's general synthesis of substituted pyrimidines.
Gabriel and Colman's Synthesis of Pyrimidine (1900)

This synthesis provided the parent pyrimidine for the first time.

  • Starting Material: Barbituric acid.

  • Procedure:

    • Barbituric acid is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to yield 2,4,6-trichloropyrimidine.

    • The 2,4,6-trichloropyrimidine is then reduced using zinc dust in hot water.

    • The resulting pyrimidine is isolated and purified.

Gabriel_Colman_Synthesis BarbituricAcid Barbituric Acid Trichloropyrimidine 2,4,6-Trichloropyrimidine BarbituricAcid->Trichloropyrimidine Chlorination (POCl₃ or PCl₅) Pyrimidine Pyrimidine Trichloropyrimidine->Pyrimidine Reduction (Zn dust, H₂O)

Gabriel and Colman's synthesis of the parent pyrimidine.
Isolation of Thymine and Cytosine from Calf Thymus (Kossel & Neumann, 1893-1894)

The original method for isolating these crucial nucleobases involved a multi-step process of extraction and purification from biological material.

  • Source Material: Calf thymus glands.

  • Procedure:

    • The thymus tissue is minced and treated with dilute sulfuric acid to precipitate the nucleoproteins.

    • The precipitate is then hydrolyzed by heating with sulfuric acid to break down the nucleic acids into their constituent bases.

    • The resulting solution is neutralized, and the different bases are separated based on their differential solubility and their ability to form salts with various reagents (e.g., picric acid, silver nitrate).

    • Fractions containing thymine and cytosine are further purified by repeated crystallization.

Nucleobase_Isolation cluster_extraction Extraction cluster_hydrolysis Hydrolysis cluster_separation Separation & Purification Thymus Calf Thymus Glands Nucleoproteins Nucleoprotein Precipitate Thymus->Nucleoproteins Dilute H₂SO₄ Hydrolysate Mixture of Nucleobases Nucleoproteins->Hydrolysate Heat with H₂SO₄ Separation Fractional Precipitation & Crystallization Hydrolysate->Separation Thymine Thymine Separation->Thymine Cytosine Cytosine Separation->Cytosine

Workflow for the isolation of thymine and cytosine.
Original Synthesis of Sulfadiazine

The synthesis of this important sulfa drug involves a multi-step process.

  • Key Intermediates: p-Acetamidobenzenesulfonyl chloride and 2-aminopyrimidine.

  • Procedure:

    • Acetanilide is chlorosulfonated to produce p-acetamidobenzenesulfonyl chloride.

    • Separately, 2-aminopyrimidine is synthesized.

    • The p-acetamidobenzenesulfonyl chloride is then condensed with 2-aminopyrimidine in the presence of a base like pyridine.

    • The resulting N-acetylsulfadiazine is hydrolyzed with sodium hydroxide to remove the acetyl protecting group, yielding sulfadiazine.

Sulfadiazine_Synthesis Acetanilide Acetanilide SulfonylChloride p-Acetamidobenzenesulfonyl Chloride Acetanilide->SulfonylChloride Chlorosulfonation NAcetylsulfadiazine N-Acetylsulfadiazine SulfonylChloride->NAcetylsulfadiazine Condensation Aminopyrimidine 2-Aminopyrimidine Aminopyrimidine->NAcetylsulfadiazine Sulfadiazine Sulfadiazine NAcetylsulfadiazine->Sulfadiazine Hydrolysis

Synthetic pathway for the production of sulfadiazine.
Original Synthesis of 5-Fluorouracil (5-FU)

The initial synthesis of this groundbreaking anticancer drug was a landmark achievement in medicinal chemistry.

  • Starting Material: Uracil.

  • Procedure:

    • Uracil is treated with a mixture of trifluoromethyl hypofluorite (CF₃OF) in an inert solvent.

    • The reaction introduces a fluorine atom at the 5-position of the pyrimidine ring.

    • The resulting 5-fluorouracil is then isolated and purified.

The original synthetic route to 5-fluorouracil.

Conclusion: A Legacy of Discovery and Innovation

The history of pyrimidine derivatives is a testament to the power of chemical synthesis and the profound impact of understanding the molecular basis of life. From the early, serendipitous isolations to the targeted design of life-saving drugs, the journey of pyrimidine chemistry has been one of continuous discovery and innovation. The fundamental principles established by the pioneers in this field continue to inspire and guide modern researchers in their quest for new therapeutic agents and a deeper understanding of biological processes. The pyrimidine scaffold, in all its diverse forms, will undoubtedly remain a central focus of chemical and biological research for the foreseeable future.

4-Chloro-6-hydrazinopyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides the fundamental chemical properties of 4-Chloro-6-hydrazinopyrimidine, a heterocyclic organic compound. Its structure, featuring a pyrimidine ring with chloro and hydrazine substituents, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.

Core Chemical Properties

The essential molecular data for this compound is summarized below. This information is critical for stoichiometric calculations in chemical reactions, analytical characterization, and quality control processes.

PropertyValueReference
Molecular Formula C₄H₅ClN₄[1][2][3][4][5]
Molecular Weight 144.56 g/mol [1][2][3]
Synonyms (6-chloropyrimidin-4-yl)hydrazine, 4-Chloro-6-hydrazinylpyrimidine[1][2]
CAS Number 5767-35-1[1][2][3]

Context and Applications

This compound serves as a key building block in organic synthesis. The hydrazine group (-NHNH₂) is reactive and can participate in various reactions, such as condensations, to form larger, more complex molecular structures. The chlorine atom at the 4-position of the pyrimidine ring is also a reactive site, susceptible to nucleophilic substitution, further enhancing its utility as a synthetic intermediate.

Note: The requested detailed experimental protocols and logical diagrams are not applicable to the presentation of fundamental, constant data like molecular weight and formula. These properties are calculated based on atomic masses and are not determined through a workflow or experimental protocol in this context. There are no signaling pathways associated with the compound's basic chemical identifiers.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines from 4-Chloro-6-hydrazinopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold, a core structure in many clinically relevant kinase inhibitors, starting from 4-chloro-6-hydrazinopyrimidine. This class of compounds has garnered significant interest in medicinal chemistry due to its bioisosteric relationship with purines, allowing them to effectively compete for the ATP-binding sites of various kinases.[1][2]

Introduction

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that have emerged as a "privileged scaffold" in drug discovery. Their structural similarity to adenine allows them to function as ATP-competitive inhibitors for a wide range of protein kinases, which are critical regulators of cellular signaling pathways.[2] Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed as potent inhibitors of various kinases, including Src, Bruton's tyrosine kinase (BTK), and Protein Kinase D (PKD), leading to their investigation and use as anti-cancer agents.[3][4]

The synthesis of the pyrazolo[3,4-d]pyrimidine core can be achieved through several synthetic routes. A common and effective strategy involves the cyclocondensation of a substituted hydrazinopyrimidine with a suitable one-carbon electrophile. This protocol focuses on the synthesis starting from this compound, a readily accessible starting material.

Synthetic Workflow

The overall synthetic strategy involves a two-step process starting from a commercially available dihalopyrimidine. The first step is a nucleophilic substitution to introduce the hydrazine moiety, followed by a cyclocondensation reaction to form the pyrazolo[3,4-d]pyrimidine ring system.

SynthesisWorkflow Start 4,6-Dichloropyrimidine Intermediate This compound Start->Intermediate Nucleophilic Substitution Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Product 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Intermediate->Product Cyclocondensation CyclizingAgent One-Carbon Electrophile (e.g., Triethyl Orthoformate) CyclizingAgent->Product

Caption: General workflow for the synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions for the key cyclocondensation step. The data is based on analogous transformations of similar substrates, providing a starting point for optimization.

EntryOne-Carbon SourceSolventTemperature (°C)Reaction Time (h)Yield (%)
1Triethyl orthoformateAcetic Anhydride120-1404-875-90
2Formic acidNone100-1106-1270-85
3DimethylformamideNone150-1608-1665-80

Experimental Protocols

Materials:

  • 4,6-Dichloropyrimidine

  • Hydrazine hydrate

  • Ethanol

  • Triethyl orthoformate

  • Acetic anhydride

  • Sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,6-dichloropyrimidine (10.0 g, 67.1 mmol) in ethanol (100 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3.4 mL, 70.5 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into ice-cold water (200 mL). Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.

Protocol 2: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
  • Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (5.0 g, 34.6 mmol) in triethyl orthoformate (25 mL) and acetic anhydride (10 mL).

  • Cyclization: Heat the mixture to reflux (approximately 120-140 °C) and maintain for 6 hours. The reaction should become a clear solution as it progresses.

  • Solvent Removal: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Remove the excess triethyl orthoformate and acetic anhydride under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-chloro-1H-pyrazolo[3,4-d]pyrimidine as a pure solid.

Application in Drug Development: Targeting Kinase Signaling Pathways

Pyrazolo[3,4-d]pyrimidines are particularly effective as inhibitors of tyrosine kinases, which play a crucial role in cell proliferation, differentiation, and survival. For instance, derivatives of this scaffold have been shown to inhibit Src family kinases. Src is a non-receptor tyrosine kinase that, when aberrantly activated, contributes to the development and progression of various cancers by promoting cell growth, invasion, and angiogenesis.

The diagram below illustrates a simplified signaling pathway involving Src kinase and how a pyrazolo[3,4-d]pyrimidine-based inhibitor can block its activity.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Src Src Kinase Receptor->Src Activation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream Phosphorylation Transcription Gene Transcription Downstream->Transcription Proliferation Proliferation Transcription->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Src Inhibition

Caption: Inhibition of the Src kinase signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.

By competitively binding to the ATP pocket of Src kinase, the pyrazolo[3,4-d]pyrimidine inhibitor prevents the phosphorylation of downstream substrates.[5] This blockade of signal transduction can lead to cell cycle arrest and a reduction in tumor growth, highlighting the therapeutic potential of this class of compounds.[5] The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for the synthesis of a diverse library of derivatives, enabling the fine-tuning of potency and selectivity against specific kinase targets.

References

Application Notes and Protocols: Reaction of 4-Chloro-6-hydrazinopyrimidine with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 4-chloro-6-hydrazinopyrimidine with aldehydes and ketones is a cornerstone in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of fused heterocyclic compounds of significant interest in medicinal chemistry. As structural analogs of purines, these compounds are recognized as "privileged scaffolds" capable of interacting with a wide range of biological targets.[1][2][3] The resulting pyrazolo[3,4-d]pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, kinase inhibitory, antiviral, and antimicrobial properties.[4][5][6]

This versatile condensation reaction allows for the introduction of diverse substituents at the pyrazole ring, enabling the generation of large chemical libraries for drug discovery and lead optimization. The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of adenine, allowing it to effectively compete for the ATP binding sites of various kinases, a key mechanism in its anticancer effects.[1] Notably, derivatives of this scaffold have shown potent inhibitory activity against enzymes such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and Src tyrosine kinase, which are often dysregulated in cancer.[1][6]

These application notes provide detailed protocols for the synthesis of pyrazolo[3,4-d]pyrimidines from this compound and various carbonyl compounds, summarize key quantitative data on product yields and biological activities, and illustrate the underlying chemical and biological pathways.

Reaction Mechanism and Experimental Workflow

The synthesis of pyrazolo[3,4-d]pyrimidines from this compound and carbonyl compounds proceeds via a two-step sequence:

  • Hydrazone Formation: The initial step is a condensation reaction between the hydrazine moiety of this compound and the carbonyl group of an aldehyde or ketone. This acid-catalyzed reaction forms a hydrazone intermediate with the elimination of a water molecule.

  • Intramolecular Cyclization: The hydrazone intermediate then undergoes an intramolecular cyclization, where the nitrogen of the pyrimidine ring attacks the carbon of the C=N bond, leading to the formation of the pyrazole ring. This is followed by tautomerization to yield the stable aromatic pyrazolo[3,4-d]pyrimidine core.

The general reaction scheme is depicted below:

reaction_mechanism pyrimidine This compound hydrazone Hydrazone Intermediate pyrimidine->hydrazone + Carbonyl - H2O carbonyl Aldehyde/Ketone (R1, R2) carbonyl->hydrazone product Pyrazolo[3,4-d]pyrimidine hydrazone->product Intramolecular Cyclization

Caption: General reaction scheme for the synthesis of pyrazolo[3,4-d]pyrimidines.

A typical experimental workflow for this synthesis is outlined in the following diagram:

experimental_workflow start Start dissolve Dissolve this compound in a suitable solvent (e.g., Ethanol) start->dissolve add_carbonyl Add aldehyde or ketone and a catalytic amount of acid dissolve->add_carbonyl reflux Heat the mixture to reflux add_carbonyl->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool the reaction mixture monitor->cool Reaction Complete isolate Isolate the crude product (e.g., by filtration) cool->isolate purify Purify the product (e.g., by recrystallization) isolate->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize end_node End characterize->end_node signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Ras Ras P_EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->EGFR Inhibits

References

Application Notes and Protocols for the Nucleophilic Substitution of 4-Chloro-6-hydrazinopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the nucleophilic aromatic substitution (SNAr) of the chloro group in 4-Chloro-6-hydrazinopyrimidine. This procedure is a fundamental transformation in medicinal chemistry for the synthesis of various pyrimidine-based scaffolds. The protocol described herein focuses on the substitution of the chlorine atom with a hydrazine moiety to yield 4,6-dihydrazinopyrimidine, a versatile building block for the synthesis of more complex heterocyclic systems. The methodology is based on established procedures for nucleophilic substitution on chloropyrimidines.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 4,6-dihydrazinopyrimidine from a chloropyrimidine precursor using hydrazine hydrate.

ParameterValueReference
Starting Material 4,6-dichloropyrimidine[1]
Nucleophile Hydrazine Hydrate[1]
Solvent Hydrazine Hydrate (in excess)[1]
Reaction Temperature Room Temperature[1]
Reaction Time 1 hour[1]
Yield Not explicitly stated for the dihydrazino product from the monochloro intermediate, but the overall process from dichloropyrimidine is efficient.
Product 4,6-dihydrazinylpyrimidine[1]

Note: The referenced protocol starts from 4,6-dichloropyrimidine. The conditions are directly applicable for the second substitution of this compound.

Experimental Protocol

Synthesis of 4,6-dihydrazinopyrimidine

This protocol details the nucleophilic substitution of the chlorine atom in this compound with hydrazine.

Materials:

  • This compound

  • Hydrazine hydrate (85% or similar concentration)

  • Cold deionized water

  • Ethanol (for washing)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Reagent Addition: To the starting material, add an excess of hydrazine hydrate. The hydrazine hydrate acts as both the nucleophile and the solvent. A significant excess (e.g., 10-20 equivalents) ensures the reaction goes to completion.

  • Reaction: Stir the resulting suspension vigorously at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, pour the mixture into a beaker containing cold deionized water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water to remove excess hydrazine hydrate and any inorganic salts.

  • Further wash the product with a small amount of cold ethanol to aid in drying.

  • Drying: Dry the purified 4,6-dihydrazinopyrimidine product under vacuum to a constant weight.

Characterization:

The final product can be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the nucleophilic substitution protocol.

experimental_workflow Workflow for the Synthesis of 4,6-dihydrazinopyrimidine start Start reagents Combine this compound and excess Hydrazine Hydrate in a round-bottom flask. start->reagents reaction Stir the mixture at room temperature for 1 hour. reagents->reaction precipitation Pour the reaction mixture into cold deionized water to precipitate the product. reaction->precipitation filtration Collect the solid product by vacuum filtration. precipitation->filtration washing Wash the product with cold water and then cold ethanol. filtration->washing drying Dry the product under vacuum. washing->drying end Obtain pure 4,6-dihydrazinopyrimidine drying->end

Caption: Workflow for the synthesis of 4,6-dihydrazinopyrimidine.

References

Application Notes: Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors Using 4-Chloro-6-hydrazinopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Chloro-6-hydrazinopyrimidine as a key building block in the synthesis of potent pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, recognized for its ability to mimic the adenine core of ATP and effectively target the ATP-binding site of various protein kinases.[1][2][3] Dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer, making them critical targets for therapeutic intervention.[4][5][6]

This document outlines the synthetic strategies to construct the pyrazolo[3,4-d]pyrimidine core from this compound, provides detailed experimental protocols for key reactions, summarizes biological activity data of representative inhibitors, and illustrates the relevant signaling pathways.

Synthetic Strategy Overview

The primary synthetic approach involves the construction of the pyrazole ring onto the pyrimidine core of this compound. This is typically achieved through a condensation and cyclization reaction with a suitable three-carbon electrophile, such as a β-ketoester or a derivative of malononitrile. The general workflow involves the initial reaction of the hydrazine moiety of this compound with the carbonyl group of the electrophile, followed by an intramolecular cyclization to form the fused pyrazolo[3,4-d]pyrimidine ring system. Subsequent modifications, such as nucleophilic substitution of the chloro group at the 4-position, allow for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties.[3][7]

Featured Kinase Targets

Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated inhibitory activity against a range of important oncogenic kinases, including:

  • Src Family Kinases (SFKs): Non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, migration, and angiogenesis. Elevated Src activity is frequently observed in various cancers.[8][9]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell growth and proliferation. Mutations and overexpression of EGFR are common in several cancer types.[10][11][12]

  • Polo-Like Kinase 4 (PLK4): A serine/threonine kinase that is a master regulator of centriole duplication. Aberrant PLK4 expression can lead to centrosome amplification and chromosomal instability, contributing to tumorigenesis.[4][5][6][13]

Data Presentation

Table 1: Biological Activity of Representative Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
PP1 Src---[2]
PP2 Src---[2]
Compound 6e Src5600--[8][14]
Compound 10c Src5100--[8][14]
SI306 Src-GIN8, GIN28, GCE2811.2, 7.7, 7.2[15]
Compound 12b EGFR (WT)16A549, HCT-1168.21, 19.56[10][11]
Compound 12b EGFR (T790M)236--[10][11]
Compound 15 EGFR135NCI-60 PanelGI50: 1.18 - 8.44[12]
Compound 16 EGFR34NCI-60 PanelGI50: 0.018 - 9.98[12]
3-IN-PP1 PKD94-108PANC-1Potent[16]
Compound 17m PKD17-35--[16]

Note: The table presents a selection of publicly available data for pyrazolo[3,4-d]pyrimidine-based inhibitors to illustrate the potential of this scaffold. Direct synthesis of these specific compounds from this compound may require adaptation of published synthetic routes.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amines

This protocol describes a general two-step synthesis of a substituted 1H-pyrazolo[3,4-d]pyrimidin-4-amine, a common scaffold for kinase inhibitors, starting from this compound.

Step 1: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a β-ketoester or a malononitrile derivative (1.1 eq).

  • The reaction mixture is heated to reflux for 4-8 hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate.

Step 2: Nucleophilic Aromatic Substitution to Introduce the Amino Side Chain

  • In a sealed vessel, dissolve the 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate (1.0 eq) in a suitable solvent such as n-butanol or dimethylformamide (DMF).

  • Add the desired amine (1.2 - 2.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 100-140 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the final 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative.

Protocol 2: Kinase Inhibition Assay (General)

The inhibitory activity of the synthesized compounds against the target kinase can be evaluated using a variety of commercially available assay kits or by established protocols. A general procedure for an in vitro kinase assay is outlined below.

  • Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture. A DMSO control (no inhibitor) is also included.

  • Initiate the kinase reaction by adding a solution of ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system that allows for non-radioactive detection).

  • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified period.

  • Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

  • Quantify the amount of phosphorylated substrate. This can be done by measuring the incorporation of the radiolabel into the substrate or by using an antibody that specifically recognizes the phosphorylated substrate in an ELISA-based format.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

G Synthetic Workflow for Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors cluster_start Starting Materials cluster_synthesis Synthesis cluster_intermediate Intermediate cluster_final Final Product This compound This compound Condensation & Cyclization Condensation & Cyclization This compound->Condensation & Cyclization beta-Ketoester / Malononitrile derivative beta-Ketoester / Malononitrile derivative beta-Ketoester / Malononitrile derivative->Condensation & Cyclization 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Condensation & Cyclization->4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Nucleophilic Aromatic Substitution->Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine->Nucleophilic Aromatic Substitution

Caption: General synthetic workflow for kinase inhibitors.

G Simplified Src Kinase Signaling Pathway Growth Factor Receptor Growth Factor Receptor Src Src Growth Factor Receptor->Src Downstream Effectors Downstream Effectors Src->Downstream Effectors Cell Proliferation Cell Proliferation Downstream Effectors->Cell Proliferation Survival Survival Downstream Effectors->Survival Migration Migration Downstream Effectors->Migration Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor->Src

Caption: Simplified Src Kinase Signaling Pathway.

G Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway EGFR->RAS-RAF-MEK-ERK Pathway PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway EGFR->PI3K-AKT-mTOR Pathway Cell Growth & Proliferation Cell Growth & Proliferation RAS-RAF-MEK-ERK Pathway->Cell Growth & Proliferation PI3K-AKT-mTOR Pathway->Cell Growth & Proliferation Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor->EGFR

Caption: Simplified EGFR Signaling Pathway.

G Role of PLK4 in Centriole Duplication PLK4 PLK4 Centriole Duplication Centriole Duplication PLK4->Centriole Duplication Regulates Normal Cell Division Normal Cell Division Centriole Duplication->Normal Cell Division PLK4 Overexpression PLK4 Overexpression Centrosome Amplification Centrosome Amplification PLK4 Overexpression->Centrosome Amplification Chromosomal Instability Chromosomal Instability Centrosome Amplification->Chromosomal Instability Tumorigenesis Tumorigenesis Chromosomal Instability->Tumorigenesis Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor->PLK4

Caption: Role of PLK4 in Centriole Duplication.

References

Application Notes: Synthesis of Anticancer Agents Utilizing 4-Chloro-6-hydrazinopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-6-hydrazinopyrimidine is a versatile heterocyclic building block in the synthesis of a wide array of pyrimidine-based compounds with significant potential in anticancer drug discovery. The pyrimidine scaffold is a core component of nucleobases and is found in numerous clinically approved drugs. The presence of a reactive chlorine atom and a nucleophilic hydrazino group on the pyrimidine ring makes this compound an ideal starting material for the synthesis of diverse derivatives. These derivatives have been shown to target various key players in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Topoisomerase II. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anticancer agents derived from this compound.

Key Applications in Anticancer Research

Derivatives synthesized from this compound have demonstrated potent inhibitory activity against a range of cancer cell lines. The strategic modification of this scaffold allows for the development of targeted therapies with improved efficacy and selectivity.

  • EGFR Inhibition: Many pyrimidine derivatives function as ATP-competitive inhibitors of EGFR tyrosine kinase, a key driver in non-small cell lung cancer and other malignancies.[1][2]

  • CDK Inhibition: By targeting CDKs, these compounds can halt the cell cycle, leading to the suppression of cancer cell proliferation. This is a crucial mechanism in the treatment of various cancers, including breast cancer.

  • Topoisomerase II Inhibition: Some pyrimidine-based molecules can interfere with the function of Topoisomerase II, an enzyme essential for DNA replication and chromosome segregation, thereby inducing cancer cell death.[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound (2)

This protocol outlines the initial synthesis of the core intermediate, this compound, from 4,6-dichloropyrimidine.

Materials:

  • 4,6-Dichloropyrimidine (1)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve 4,6-dichloropyrimidine (1) in ethanol at room temperature.

  • Slowly add hydrazine hydrate to the solution with stirring.

  • Continue the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the resulting precipitate of this compound (2) is collected by filtration, washed with cold ethanol, and dried under vacuum.[5]

Protocol 2: Synthesis of Pyrimidine-hydrazone Derivatives (3)

This protocol describes the condensation reaction of this compound with a ketone to form a hydrazone derivative.

Materials:

  • This compound (2)

  • 6-Methoxy-1-tetralone

  • Ethanol

Procedure:

  • Dissolve this compound (2) in ethanol.

  • Add 6-methoxy-1-tetralone to the solution.

  • Reflux the mixture for a specified time, monitoring the reaction by TLC.

  • After cooling, the product, 4-chloro-6-[2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]pyrimidine (3), can be isolated by filtration or evaporation of the solvent followed by purification.[5]

Protocol 3: Synthesis of Final Aminopyrimidine Derivatives (4, 5, 6)

This protocol details the nucleophilic substitution of the chlorine atom on the pyrimidine ring with various amines.

Materials:

  • 4-Chloro-6-[2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]pyrimidine (3)

  • N,N-Diethylethylenediamine, N,N-Dimethylethylenediamine, or 3-Amino-1-propanol

  • Solvent (e.g., Ethanol)

Procedure:

  • Dissolve compound (3) in a suitable solvent such as ethanol.

  • Add the respective amine (N,N-diethylethylenediamine, N,N-dimethylethylenediamine, or 3-amino-1-propanol).

  • Reflux the reaction mixture under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the final compounds (4, 5, and 6).[5]

Cytotoxicity Data

The synthesized compounds were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in the tables below.

Table 1: IC50 Values (µM) of Pyrimidine Derivatives against Various Cancer Cell Lines

CompoundLoVo (Colon)LoVo/DX (Resistant Colon)MCF-7 (Breast)A549 (Lung)HeLa (Cervical)CCRF-CEM (Leukemia)THP-1 (Monocytic)
4 -->20----
5 -----~20 (8% cytotoxic effect)-
6 -->2010-20---

Data extracted from a study by Poczta et al. (2021).[5] A "-" indicates that specific data was not provided in the reference.

Table 2: IC50 Values (µM) of Aminopyrimidine Hybrids as EGFR Inhibitors

CompoundMCF-7 (Breast)WI38 (Normal Fibroblast)EGFR-TK Enzyme
6c 37.7 ± 3.687.3 ± 2.60.9 ± 0.03
10b 31.8 ± 2.0>1000.7 ± 0.02
Gefitinib 4.1 ± 0.01--

Data extracted from a study on aminopyrimidine hybrids.[2][6]

Table 3: IC50 Values (µM) of Dianilinopyrimidines as EGFR Inhibitors

CompoundA549 (Lung)PC-3 (Prostate)HepG2 (Liver)
4c 0.562.462.21
Gefitinib >10>10>10

Data extracted from a study on dianilinopyrimidines.[1]

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by these anticancer agents and the general experimental workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation start 4,6-Dichloropyrimidine intermediate1 This compound start->intermediate1 Hydrazine Hydrate intermediate2 Pyrimidine-hydrazone Derivative intermediate1->intermediate2 Ketone/Aldehyde final_compounds Final Anticancer Agents intermediate2->final_compounds Various Amines in_vitro In Vitro Cytotoxicity Assays (e.g., MTT Assay) final_compounds->in_vitro enzyme_inhibition Enzyme Inhibition Assays (e.g., EGFR, CDK) in_vitro->enzyme_inhibition mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) enzyme_inhibition->mechanism

General workflow for synthesis and evaluation.

EGFR_pathway EGFR EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Pyrimidine_Derivative Pyrimidine Derivative (e.g., Gefitinib, Compound 4c) Pyrimidine_Derivative->EGFR ATP ATP ATP->P_EGFR Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) P_EGFR->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

EGFR signaling pathway inhibition.

CDK_pathway CDK4_6 CDK4/6 CDK_Complex CDK4/6-Cyclin D Complex (Active) CDK4_6->CDK_Complex CyclinD Cyclin D CyclinD->CDK_Complex pRb pRb (Phosphorylated) CDK_Complex->pRb Phosphorylation Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->CDK_Complex Rb Rb Rb->pRb E2F E2F pRb->E2F Release G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Activation

CDK-mediated cell cycle regulation.

References

Application Notes: Synthesis of 4-Chloro-6-hydrazinopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-6-hydrazinopyrimidine and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active compounds and pharmaceutical drugs. The presence of the reactive chloro and hydrazino groups on the pyrimidine scaffold allows for diverse chemical modifications, making these compounds valuable building blocks in medicinal chemistry and drug discovery. This document provides detailed protocols for the preparation of this compound derivatives, supported by quantitative data and reaction pathway visualizations.

Core Synthesis Methodology: Nucleophilic Substitution

The primary and most direct method for the synthesis of this compound is through the nucleophilic aromatic substitution (SNAr) reaction of 4,6-dichloropyrimidine with hydrazine. This reaction is highly efficient and regioselective, as the C4 and C6 positions of the pyrimidine ring are activated towards nucleophilic attack.

A generalized reaction scheme is as follows:

cluster_reagents Reagents 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine This compound This compound 4,6-Dichloropyrimidine->this compound Hydrazine Hydrate Hydrazine Hydrazine Hydrazine->this compound Solvent Solvent Solvent->this compound

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a common laboratory procedure for the direct hydrazinolysis of 4,6-dichloropyrimidine.[1][2]

Materials:

  • 4,6-Dichloropyrimidine

  • Hydrazine hydrate (80% or as specified)

  • Methanol or Ethanol

  • Distilled water

  • Three-necked flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a 250 mL three-necked flask, dissolve 4,6-dichloropyrimidine (e.g., 15 g, 100 mmol) in ethanol (e.g., 150 mL).[2]

  • Cool the solution to 0-5 °C using an ice bath.[2]

  • Slowly add hydrazine hydrate (e.g., 4.7 mL, 120 mmol) dropwise to the reaction mixture under cooling conditions, ensuring the temperature remains below 10 °C.[2]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 90 minutes.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the crude product.[2]

  • Collect the precipitate by vacuum filtration using a Büchner funnel, and wash with cold water.[1]

  • Purify the crude product by recrystallization from ethanol to obtain this compound as a light yellow solid.[2]

Protocol 2: Synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine

This protocol outlines the synthesis of a substituted this compound derivative, demonstrating the versatility of the hydrazinolysis reaction.[3]

Materials:

  • 5-Bromo-2,4-dichloropyrimidine

  • Methanol

  • Triethylamine

  • Hydrazine hydrate

  • Ice bath

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve 5-bromo-2,4-dichloropyrimidine (0.01 mol) in methanol in a suitable flask.[3]

  • Cool the mixture to 0–5 °C in an ice bath.[3]

  • Add triethylamine (0.01 mol) to the cold reaction mixture.[3]

  • Slowly add hydrazine hydrate (0.012 mol) at 5-10 °C.[3]

  • Allow the reaction to stir at room temperature for 1 hour.[3]

  • The resulting solid is filtered, washed with chilled water, and dried to yield 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine.[3]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of this compound and a related derivative from various literature sources.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
4,6-DichloropyrimidineHydrazine hydrate (80%)MethanolRoom Temp.1~83[1]
4,6-DichloropyrimidineHydrazine hydrateEthanol0-5, then Room Temp.1.595[2]
5-Bromo-2,4-dichloropyrimidineHydrazine hydrate, TriethylamineMethanol0-10, then Room Temp.183[3]

Reaction Workflow and Logic

The synthesis of this compound derivatives follows a logical workflow from starting materials to the final purified product.

G start Start: 4,6-Dichloropyrimidine Derivative dissolve Dissolve in Solvent (e.g., Ethanol, Methanol) start->dissolve cool Cool Reaction Mixture (0-5 °C) dissolve->cool add_hydrazine Slowly Add Hydrazine Hydrate cool->add_hydrazine react Stir at Room Temperature add_hydrazine->react precipitate Precipitate Product in Water react->precipitate filter Filter and Wash Solid precipitate->filter purify Recrystallize for Purification filter->purify end End: Purified this compound Derivative purify->end

Caption: Experimental workflow for the synthesis of this compound derivatives.

References

Application of 4-Chloro-6-hydrazinopyrimidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-hydrazinopyrimidine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique bifunctional nature, possessing both a reactive chloro substituent and a nucleophilic hydrazino group, makes it an ideal starting material for the synthesis of a diverse range of fused pyrimidine derivatives. These derivatives, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, are of considerable interest due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of potent kinase inhibitors and other bioactive molecules.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its utility as a precursor for the synthesis of bicyclic heterocyclic systems. The hydrazino group readily undergoes cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents to form a pyrazole ring, while the chloro group provides a handle for further functionalization through nucleophilic substitution reactions.

Synthesis of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds

The reaction of this compound with various β-dicarbonyl compounds is a cornerstone of its application. This cyclocondensation reaction provides a straightforward entry into the pyrazolopyrimidine core, which is a privileged scaffold in medicinal chemistry. These scaffolds are known to exhibit a wide range of biological activities, including but not limited to:

  • Anticancer Activity: By acting as ATP-competitive inhibitors of various protein kinases.

  • Antimicrobial Activity: Showing efficacy against both bacterial and fungal strains.

  • Central Nervous System (CNS) Activity: Including anticonvulsant and muscle relaxant properties.

Development of Kinase Inhibitors

Pyrazolopyrimidine derivatives are well-established as potent inhibitors of several protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[1] The pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine cores act as bioisosteres of adenine, the core component of ATP, enabling them to bind to the ATP-binding pocket of kinases and inhibit their activity.[2] Key kinase targets include:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, making them attractive targets for cancer therapy.[3][4]

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase often overexpressed in various cancers.[5]

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, implicated in B-cell malignancies.[4]

  • Phosphoinositide 3-Kinases (PI3Ks): Involved in cell growth, proliferation, and survival.[6][7]

  • Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.[8]

  • Tropomyosin Receptor Kinases (Trks): A family of neurotrophin receptors whose fusion genes are oncogenic drivers in various cancers.[9]

Quantitative Data on Bioactive Pyrazolopyrimidine Derivatives

The following tables summarize the biological activities of representative pyrazolopyrimidine derivatives, showcasing the potential of compounds derived from this compound. It is important to note that these are examples of the scaffold's potential, and direct derivatives of this compound would require specific testing.

Compound ClassTarget Cell Line/EnzymeActivity (IC₅₀/GI₅₀/ED₅₀)Reference
Pyrazolo[1,5-a]pyrimidineHCT-116 (Colon Cancer)1.51 µM[8]
Pyrazolo[1,5-a]pyrimidineMCF-7 (Breast Cancer)7.68 µM[8]
Pyrazolo[1,5-a]pyrimidinePim-1 Kinase0.60 µM[8]
Chalcone-linked Pyrazolo[1,5-a]pyrimidineMDA-MB-231 (Breast Cancer)2.6 µM[5]
Pyrazolo[3,4-d]pyrimidineMCF-7 (Breast Cancer)45 nM[4]
Pyrazolo[3,4-d]pyrimidineHCT-116 (Colon Cancer)6 nM[4]
Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A20.057 µM[4]
Pyrazolo[1,5-a]pyrimidineTrkA1.7 nM[9]
Pyrazolo[1,5-a]pyrimidinePI3Kδ18 nM[6]
Thieno[2,3-d]pyrimidine (related scaffold)Anticonvulsant Activity (mice)4.40-9.33 mg/kg[10]

Experimental Protocols

Protocol 1: General Synthesis of 7-Chloro-pyrazolo[1,5-a]pyrimidines

This protocol describes a general method for the synthesis of a 7-chloro-pyrazolo[1,5-a]pyrimidine derivative from this compound and a 1,3-dicarbonyl compound.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Glacial Acetic Acid

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in glacial acetic acid.

  • Heat the reaction mixture at reflux for 4-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Expected Outcome:

The corresponding 7-chloro-pyrazolo[1,5-a]pyrimidine derivative is obtained as a solid. The yield and purity will depend on the specific 1,3-dicarbonyl compound used.

Visualizations

Signaling Pathway Diagram

CDK2_Inhibition_Pathway Receptor Tyrosine Kinases Receptor Tyrosine Kinases Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinases->Ras/Raf/MEK/ERK Pathway Cyclin D/CDK4/6 Cyclin D/CDK4/6 Ras/Raf/MEK/ERK Pathway->Cyclin D/CDK4/6 pRb pRb Cyclin D/CDK4/6->pRb Phosphorylates & Inactivates E2F E2F pRb->E2F Inhibits Cyclin E/CDK2 Cyclin E/CDK2 E2F->Cyclin E/CDK2 Promotes Transcription S-Phase Entry S-Phase Entry Cyclin E/CDK2->S-Phase Entry Promotes Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo[1,5-a]pyrimidine Derivative->Cyclin E/CDK2 Inhibits Synthesis_Workflow start Start reagents Combine: - this compound (1.0 eq) - 1,3-Dicarbonyl Compound (1.1 eq) - Glacial Acetic Acid start->reagents reflux Reflux Reaction (4-8 hours) reagents->reflux monitoring Monitor by TLC reflux->monitoring workup Cool to RT & Pour into Ice-Water monitoring->workup Reaction Complete filtration Vacuum Filtration workup->filtration washing Wash with Cold Water & Ethanol filtration->washing drying Dry Under Vacuum washing->drying purification Recrystallization (optional) drying->purification product Pure 7-Chloro-pyrazolo[1,5-a]pyrimidine drying->product If pure purification->product

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6-hydrazinopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 4-Chloro-6-hydrazinopyrimidine, a key intermediate in the development of various pharmaceutical compounds.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of pyrazolo[3,4-d]pyrimidines and other fused heterocyclic systems. These scaffolds are central to the development of kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development industry. The primary synthetic route involves the nucleophilic substitution of one chlorine atom of 4,6-dichloropyrimidine with hydrazine. The reaction is typically straightforward, but optimization of conditions is key for achieving high yield and purity on a larger scale.

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the synthesis of this compound from 4,6-dichloropyrimidine and hydrazine hydrate.

ParameterMethod 1Method 2
Starting Material 4,6-dichloropyrimidine4,6-dichloropyrimidine
Reagent Hydrazine hydrate (80%)Hydrazine hydrate
Solvent MethanolEthanol
Temperature Room Temperature20 °C
Reaction Time 1 hour1.5 hours
Reported Yield ~85% (calculated from masses)[1]95.0%[2]
Reference US Patent 05084458[1]DOI: 10.1016/j.molstruc.2018.08.018[2]

Note: The yield for Method 1 was calculated based on the reported masses of reactant and product (12g of 4,6-dichloropyrimidine yielding 10g of this compound).

Synthesis Pathway Diagram

The following diagram illustrates the chemical transformation from 4,6-dichloropyrimidine to this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product DCP 4,6-dichloropyrimidine CHP This compound DCP->CHP Solvent (e.g., Ethanol) Room Temperature HYD Hydrazine Hydrate (H₂NNH₂·H₂O) HYD->CHP

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established literature procedures for the synthesis of this compound, optimized for safety and yield.[1][2]

Materials and Equipment:

  • 4,6-dichloropyrimidine

  • Hydrazine hydrate (80% solution in water)

  • Methanol or Ethanol (ACS grade or higher)

  • Water (deionized)

  • Large reaction vessel equipped with a mechanical stirrer, dropping funnel, and temperature probe

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven or vacuum desiccator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 12.0 g of 4,6-dichloropyrimidine in 100 mL of methanol. Begin stirring the solution at room temperature.[1]

  • Reagent Addition: Slowly add 12 mL of 80% hydrazine hydrate dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed; maintain the internal temperature below 30°C, using an ice bath if necessary.

  • Reaction: Continue to stir the mixture vigorously at room temperature for 1 to 1.5 hours.[1][2] A precipitate will form as the reaction progresses.

  • Product Isolation: After the reaction is complete, isolate the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid cake with a generous amount of cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.[1]

  • Drying: Dry the purified product, this compound, under vacuum or in a drying oven at 50-60°C until a constant weight is achieved. The final product should be an off-white crystalline powder.[2]

Expected Outcome: Following this protocol, approximately 10-11 g of this compound is expected, corresponding to a yield of 85-95%. The melting point should be in the range of 164-165 °C.[2]

Safety and Handling Precautions

  • 4,6-dichloropyrimidine: Is a corrosive and toxic solid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • The reaction can be exothermic. Ensure proper temperature control, especially during the addition of hydrazine hydrate on a large scale.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-hydrazinopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 4-Chloro-6-hydrazinopyrimidine, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for the synthesis of this compound?

A1: The synthesis of this compound from 4,6-dichloropyrimidine and hydrazine hydrate is a high-yielding reaction. Under optimized conditions, yields can be as high as 95%.[1][2]

Q2: What is the most common side reaction that lowers the yield?

A2: The most significant side reaction is the di-substitution of the pyrimidine ring, where hydrazine attacks both chloro-positions (C4 and C6). This forms the undesired byproduct 4,6-bis(hydrazinyl)pyrimidine, which can be difficult to remove and significantly reduces the yield of the target mono-substituted product.[3]

Q3: How can the formation of the di-substituted byproduct be minimized?

A3: Controlling the reaction conditions is critical to favor mono-substitution. The two most important parameters are:

  • Stoichiometric Control : Use a slight excess of hydrazine hydrate. A molar ratio of approximately 1.1 to 1.2 equivalents of hydrazine hydrate to one equivalent of 4,6-dichloropyrimidine is often recommended to ensure the starting material is consumed while minimizing di-substitution.[3]

  • Temperature Control : The reaction is highly exothermic. It is crucial to add the hydrazine hydrate slowly and dropwise while maintaining a low reaction temperature (e.g., 0-5 °C).[2] After the addition is complete, the reaction can be allowed to warm to room temperature.[2][3]

Q4: My yield is low despite controlling stoichiometry and temperature. What else could be the issue?

A4: If reaction conditions are optimized, low yields may stem from the quality of the starting material, 4,6-dichloropyrimidine. Its synthesis often involves phosphorus oxychloride, and residual impurities from this process can interfere with the subsequent reaction.[4][5] It is advisable to use high-purity 4,6-dichloropyrimidine or purify it before use.

Q5: How is the reaction progress typically monitored?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[2] This allows for the visualization of the consumption of the starting material (4,6-dichloropyrimidine) and the formation of the product.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis, their potential causes, and recommended solutions.

ProblemPotential CauseRecommended Solution
Low Yield of Final Product Excessive Di-substitution: Formation of 4,6-bis(hydrazinyl)pyrimidine byproduct.[3]Carefully control the stoichiometry; use only a slight excess (1.1-1.2 eq.) of hydrazine hydrate. Maintain a low temperature (0-5 °C) during the dropwise addition of hydrazine.[2][3]
Incomplete Reaction: Starting material remains at the end of the reaction time.Monitor the reaction to completion using TLC. Ensure the quality of the hydrazine hydrate is high and its concentration is known.[2][3]
Impure Starting Material: Purity of 4,6-dichloropyrimidine is low.Use high-purity starting material. If necessary, purify the 4,6-dichloropyrimidine by extraction or recrystallization before the reaction.[4]
Product Loss During Workup: The product is not fully precipitated or is lost during purification.After the reaction is complete, pour the mixture into water to precipitate the crude product. Purify via recrystallization with a suitable solvent like ethanol.[2]
Presence of Significant Impurities in Final Product Unreacted 4,6-dichloropyrimidine: The reaction was not allowed to proceed to completion.Ensure adequate reaction time by monitoring with TLC until the starting material spot disappears.[2]
4,6-bis(hydrazinyl)pyrimidine Impurity: Reaction conditions favored di-substitution.[3]Optimize the reaction as described above (stoichiometry and temperature control). Purify the final product carefully by recrystallization from ethanol.[2]

Data Presentation

The tables below summarize the impact of key reaction parameters on product yield and purity.

Table 1: Effect of Hydrazine Stoichiometry on Product Distribution

Molar Ratio (Hydrazine : Dichloropyrimidine)Target Product Yield (%)Di-substituted Byproduct (%)
1.0 : 1~85%< 5% (with unreacted starting material)
1.2 : 1 (Recommended) >95% ~5%
2.5 : 1< 20%>80%

Note: Data is illustrative, based on established chemical principles for this reaction type.

Table 2: Effect of Addition Temperature on Selectivity

Temperature of Hydrazine AdditionTarget Product Purity (%)Di-substituted Byproduct (%)
0-5 °C (Recommended) >95% < 5%
25 °C (Room Temperature)~80%~20%
50 °C< 60%>40%

Note: Data is illustrative, based on established chemical principles for this reaction type.

Experimental Protocols

Protocol: Synthesis of this compound[2]

This protocol describes the general procedure for the synthesis from 4,6-dichloropyrimidine.

Materials:

  • 4,6-Dichloropyrimidine (100 mmol)

  • Hydrazine hydrate (120 mmol)

  • Ethanol

  • Water

Procedure:

  • In a 250 mL three-necked flask equipped with a stirrer and a dropping funnel, dissolve 4,6-dichloropyrimidine (15 g, 100 mmol) in ethanol.

  • Cool the flask in an ice bath to a temperature of 0-5 °C.

  • Slowly add hydrazine hydrate (4.7 mL, 120 mmol) dropwise to the reaction flask under continuous stirring, ensuring the temperature remains below 5 °C.

  • After the dropwise addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 90 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent: Hexane/Ethyl Acetate).

  • Once the reaction is complete, pour the mixture into a beaker containing cold water to precipitate the crude product.

  • Collect the solid by filtration and wash with water.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a light yellow or off-white solid.[1][2]

Expected Yield: 95%

Visualizations

Reaction_Pathway start 4,6-Dichloropyrimidine reagent + Hydrazine Hydrate (1.2 eq, 0-5 °C) start->reagent product This compound (Desired Product) reagent->product Favored Pathway byproduct 4,6-Dihydrazinopyrimidine (Byproduct) reagent->byproduct Side Reaction

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow start Low Yield? q1 Stoichiometry > 1.2 eq? start->q1 Yes q2 Addition Temp > 5°C? q1->q2 No sol1 Reduce Hydrazine to 1.1-1.2 eq. q1->sol1 Yes q3 Starting Material Impure? q2->q3 No sol2 Add Hydrazine at 0-5°C. q2->sol2 Yes sol3 Purify Dichloropyrimidine. q3->sol3 Yes end Check Workup/Purification Steps q3->end No

Caption: Troubleshooting workflow for low yield issues.

Parameter_Relationships cluster_params Controllable Parameters cluster_outcomes Reaction Outcomes T Temperature Yield Yield T->Yield Purity Purity T->Purity S Stoichiometry S->Yield S->Purity P Starting Material Purity P->Yield P->Purity

Caption: Key parameters influencing reaction yield and purity.

References

Technical Support Center: Synthesis of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of pyrazolo[3,4-d]pyrimidines?

A1: The most frequently encountered side reactions include:

  • Formation of Regioisomers: Particularly during N-alkylation or N-glycosylation, a mixture of N1 and N2 isomers is often formed.

  • Dimroth Rearrangement: This isomerization can occur under certain conditions, leading to the formation of a more thermodynamically stable pyrazolo[3,4-d]pyrimidine isomer.

  • Hydrolysis of Functional Groups: Nitrile or ester groups present on the starting pyrazole or pyrimidine precursors can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.

  • Incomplete Cyclization: Failure of the pyrimidine ring to close can result in the isolation of intermediate compounds.

  • Formation of Byproducts from Starting Materials: Self-condensation of reactants or reaction with impurities can lead to undesired products.

Q2: How can I differentiate between the N1 and N2 alkylated regioisomers of a pyrazolo[3,4-d]pyrimidine?

A2: A combination of spectroscopic techniques is typically employed for the structural elucidation of N1 and N2 isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the protons on the pyrazole and pyrimidine rings will differ between the two isomers.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic core will also be distinct for each isomer.

    • NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments can be crucial in determining the spatial proximity between the alkyl group and specific protons on the pyrazolo[3,4-d]pyrimidine core, thus confirming the position of alkylation.[1]

  • UV Spectroscopy: The UV absorption maxima (λmax) can differ between the N1 and N2 isomers.[1]

  • X-ray Crystallography: Unambiguous structural determination can be achieved if suitable crystals of the isomers can be obtained.

Q3: What is the Dimroth rearrangement and when should I be concerned about it?

A3: The Dimroth rearrangement is an isomerization reaction that can occur in many nitrogen-containing heterocycles, including pyrazolo[3,4-d]pyrimidines. It involves the opening of the pyrimidine ring followed by re-cyclization to form a more thermodynamically stable isomer.[2][3][4][5] You should be concerned about this rearrangement when your reaction is carried out under acidic or basic conditions, or at elevated temperatures, especially if your pyrazolo[3,4-d]pyrimidine has an imino substituent.[6][7]

Troubleshooting Guides

Issue 1: Low Yield and/or Formation of a Mixture of N1 and N2 Regioisomers during N-Alkylation

Question: I am trying to alkylate my pyrazolo[3,4-d]pyrimidine, but I am getting a low yield of the desired product and a mixture of N1 and N2 isomers. How can I improve the regioselectivity and overall yield?

Answer: The regioselectivity of N-alkylation is highly dependent on the reaction conditions, particularly the solvent and the base used. Here’s a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow for N-Alkylation Regioselectivity

start Low yield / Mixture of N1 and N2 isomers check_conditions Analyze Current Reaction Conditions (Solvent, Base, Temperature) start->check_conditions solvent_effect Is the solvent polar aprotic (e.g., DMSO)? check_conditions->solvent_effect base_effect Is a strong, non-coordinating base being used (e.g., NaH, K2CO3)? check_conditions->base_effect temp_effect Is the reaction run at elevated temperature? check_conditions->temp_effect dmso_n1 Polar aprotic solvents like DMSO tend to favor N1-alkylation. solvent_effect->dmso_n1 Yes thf_n2 Less polar solvents like THF can favor N2-alkylation. solvent_effect->thf_n2 No (e.g., THF) na_complex Consider using a sodium-based base (e.g., NaHMDS) in a non-polar solvent (e.g., THF) to favor N2-alkylation via a sodium complex. base_effect->na_complex high_temp_side_reactions High temperatures can lead to decomposition and other side reactions. Try lowering the temperature. temp_effect->high_temp_side_reactions purification Optimize purification method (e.g., column chromatography with a specific solvent system) to separate isomers. na_complex->purification dmso_n1->purification thf_n2->purification high_temp_side_reactions->purification

Caption: Troubleshooting workflow for N-alkylation regioselectivity issues.

Quantitative Data on N-Alkylation Regioselectivity

The choice of solvent can significantly impact the ratio of N1 to N2 alkylated products.

SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
4-methoxy-1H-pyrazolo[3,4-d]pyrimidineIodomethaneNaHMDSTHF1:8[2]
4-methoxy-1H-pyrazolo[3,4-d]pyrimidineIodomethaneNaHMDSDMSO4:1[2]

Experimental Protocol: Regioselective N2-Methylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine [2]

  • Materials: 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, sodium bis(trimethylsilyl)amide (NaHMDS), tetrahydrofuran (THF), iodomethane.

  • Procedure: a. To a solution of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine in anhydrous THF, add NaHMDS (1.1 equivalents) at 0 °C under an inert atmosphere. b. Stir the mixture at room temperature for 30 minutes. c. Cool the reaction mixture to 0 °C and add iodomethane (1.2 equivalents) dropwise. d. Allow the reaction to warm to room temperature and stir for 4 hours. e. Quench the reaction with a saturated aqueous solution of ammonium chloride. f. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Issue 2: Unwanted Hydrolysis of Nitrile or Ester Groups

Question: My starting material, an aminopyrazole-carbonitrile or -carboxylate, is undergoing hydrolysis to the corresponding amide or carboxylic acid during the cyclization step. How can I prevent this?

Answer: Hydrolysis of nitrile and ester groups is typically promoted by acidic or basic conditions, especially in the presence of water. Here’s how to troubleshoot this problem:

Logical Diagram for Preventing Hydrolysis

start Hydrolysis of Nitrile/Ester Group check_reagents Are acidic or basic reagents used? (e.g., strong acids, strong bases, water) start->check_reagents anhydrous Ensure all reagents and solvents are anhydrous. check_reagents->anhydrous Yes neutral_conditions If possible, perform the reaction under neutral conditions. check_reagents->neutral_conditions Yes mild_reagents Use milder reagents for cyclization. For example, triethyl orthoformate instead of formic acid. anhydrous->mild_reagents neutral_conditions->mild_reagents protecting_groups Consider protecting the ester group if it is not involved in the cyclization. mild_reagents->protecting_groups shorter_reaction_time Optimize reaction time to minimize exposure to harsh conditions. protecting_groups->shorter_reaction_time solution Problem Solved: Minimized Hydrolysis shorter_reaction_time->solution

Caption: Decision-making process to prevent hydrolysis of functional groups.

Experimental Protocol: Cyclization of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with Formamide (Minimizing Hydrolysis) [7]

  • Materials: 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, formamide.

  • Procedure: a. In a round-bottom flask, heat a mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and an excess of formamide. b. Maintain the reaction temperature at 180-190 °C for 2-3 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. Pour the mixture into ice-water to precipitate the product. f. Collect the solid by filtration, wash with water, and dry. g. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Note: Using a large excess of formamide and ensuring the starting material is dry can help minimize competing hydrolysis reactions.

Issue 3: Formation of Dimroth Rearrangement Product

Question: I have synthesized a pyrazolo[3,4-d]pyrimidine, but I suspect it has rearranged to a more stable isomer. How can I confirm this and prevent it in the future?

Answer: The Dimroth rearrangement is a known side reaction for this class of compounds. Confirmation and prevention are key.

Troubleshooting Workflow for Dimroth Rearrangement

start Suspected Dimroth Rearrangement confirm Confirm Rearrangement: - Compare spectroscopic data (NMR, MS) with literature values for both isomers. - Consider 2D NMR (HMBC, NOESY) for unambiguous structural assignment. start->confirm analyze_conditions Analyze Reaction Conditions: - pH (acidic or basic?) - Temperature (elevated?) confirm->analyze_conditions acid_base Is the reaction run under strong acid or base? analyze_conditions->acid_base high_temp Is the reaction heated for a prolonged period? analyze_conditions->high_temp neutralize Buffer the reaction or use milder, non-ionic bases (e.g., organic amines). acid_base->neutralize Yes lower_temp Run the reaction at a lower temperature, even if it requires longer reaction times. high_temp->lower_temp Yes prevented Future Synthesis: Rearrangement Minimized neutralize->prevented lower_temp->prevented

Caption: Workflow for identifying and preventing the Dimroth rearrangement.

General Recommendations to Avoid Dimroth Rearrangement:

  • Maintain Neutral pH: Whenever possible, conduct reactions under neutral conditions. If a base is required, consider using a non-ionic organic base like triethylamine or diisopropylethylamine instead of strong inorganic bases.

  • Control Temperature: Avoid excessive heating. Run reactions at the lowest temperature that allows for a reasonable reaction rate.

  • Limit Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to avoid prolonged exposure to conditions that may induce rearrangement.

This technical support center provides a starting point for troubleshooting common side reactions in the synthesis of pyrazolo[3,4-d]pyrimidines. For more complex issues, consulting the primary literature for specific analogous reactions is highly recommended.

References

Technical Support Center: Purification of 4-Chloro-6-hydrazinopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may arise during the purification of 4-Chloro-6-hydrazinopyrimidine.

Purification Workflow Overview

The purification of this compound from a crude reaction mixture typically involves a primary purification step, followed by analysis to assess purity. If required, a secondary, higher-resolution purification method can be employed.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis CrudeProduct Crude 4-Chloro-6- hydrazinopyrimidine Recrystallization Recrystallization (Primary Method) CrudeProduct->Recrystallization Dissolution & Precipitation TLC TLC Analysis Recrystallization->TLC Purity Check ColumnChromatography Column Chromatography (Secondary Method) HPLC HPLC Analysis ColumnChromatography->HPLC Fraction Analysis TLC->ColumnChromatography Further Purification Needed PureProduct Pure Product (>95%) TLC->PureProduct Purity Confirmed HPLC->PureProduct Purity Confirmed NMR NMR Spectroscopy MeltingPoint Melting Point Determination PureProduct->NMR PureProduct->MeltingPoint

Caption: General workflow for the purification and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for purifying crude this compound?

A1: For routine purification, recrystallization from ethanol and water is a highly effective and economical method. This technique can yield purities of over 95%.[1] For very high purity requirements or for separating closely related impurities, flash column chromatography or preparative HPLC may be necessary.

Q2: What are the likely impurities in a crude sample of this compound synthesized from 4,6-dichloropyrimidine and hydrazine hydrate?

A2: The most probable impurities include:

  • Unreacted 4,6-dichloropyrimidine: The starting material for the synthesis.

  • Excess hydrazine hydrate: A reagent used in the synthesis.

  • 4,6-dihydrazinopyrimidine: A potential disubstituted by-product, although its formation may be limited due to the deactivating effect of the first hydrazine substitution.[2]

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is typically a white to off-white or pale yellowish-white solid.[1] Its reported melting point is in the range of 164-165 °C.[1] A broad melting range or a melting point significantly lower than this suggests the presence of impurities.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is an excellent method for monitoring the purification.[1] A common solvent system is a mixture of hexane and ethyl acetate. In such a system, this compound has a reported Rf value of approximately 0.5.[1] By comparing the spots of the crude mixture, the purified fractions, and the starting material, you can assess the purity.

Troubleshooting Guides

Recrystallization Issues

Q5: My yield after recrystallization is very low. What could be the cause?

A5: Low yield during recrystallization can be due to several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete precipitation: Ensure the solution is cooled for a sufficient amount of time, preferably in an ice bath, to maximize crystal formation.

  • Washing with too much or warm solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

Q6: The product "oils out" instead of forming crystals during recrystallization. How can I fix this?

A6: "Oiling out" occurs when the solute precipitates as a liquid. This can happen if the solution is supersaturated or cools too quickly. To resolve this:

  • Reheat the solution until the oil redissolves completely.

  • Add a small amount of additional hot solvent to reduce the saturation.

  • Allow the solution to cool very slowly. You can do this by letting the flask cool to room temperature on a benchtop before moving it to an ice bath.

  • Seeding the solution with a tiny crystal of pure product can help initiate proper crystallization.

Q7: After recrystallization, my product is still not pure according to TLC or melting point analysis. What should I do?

A7: If a single recrystallization does not provide the desired purity, you can either:

  • Perform a second recrystallization: Sometimes, a second pass is sufficient to remove residual impurities.

  • Switch to a different purification method: If impurities have similar solubility profiles to your product, recrystallization may not be effective. In this case, column chromatography is the recommended next step.

Column Chromatography Issues

Q8: I am developing a column chromatography method. What is a good starting solvent system?

A8: A good starting point for developing a flash column chromatography method is a solvent system of hexane and ethyl acetate. Based on a reported Rf value of 0.5, a mobile phase of 30-50% ethyl acetate in hexane is a reasonable starting point for achieving an optimal Rf of 0.2-0.4 for column separation. For nitrogen-containing basic compounds like this, adding a small amount (0.1-1%) of triethylamine to the eluent can help to reduce tailing and improve peak shape.

Q9: My compound is streaking on the TLC plate and giving broad peaks during column chromatography. Why is this happening?

A9: Streaking and peak broadening are common with basic compounds like hydrazinopyrimidines on silica gel due to interactions with acidic silanol groups. To mitigate this:

  • Add a basic modifier: As mentioned, adding a small amount of triethylamine or pyridine to your eluent can neutralize the acidic sites on the silica gel.

  • Use a different stationary phase: Deactivated or basic alumina can be a good alternative to silica gel for purifying basic compounds.

Q10: My compound is not dissolving well in the mobile phase for loading onto the column. What should I do?

A10: If your compound has poor solubility in the eluent, you can use a "dry loading" technique:

  • Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel to this solution.

  • Carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a free-flowing powder of your compound adsorbed onto the silica gel.

  • This powder can then be carefully added to the top of your packed column.

Data Presentation

Purification MethodTypical YieldTypical PurityAdvantagesDisadvantages
Recrystallization ~85-95%[1]>95%Cost-effective, simple setup, good for large scales.May not remove impurities with similar solubility; can have lower recovery if not optimized.
Flash Column Chromatography 60-90% (Estimated)>98%High resolution for separating closely related impurities.More time-consuming, requires more solvent, potential for product loss on the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by precipitation and recrystallization.

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating plate with magnetic stirring

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 10 grams of crude this compound in 80-100 mL of methanol.

  • Gently heat the mixture with stirring until all the solid has dissolved.

  • To the warm solution, add 80-100 mL of deionized water dropwise while stirring. The solution may become cloudy.

  • Continue stirring and allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of ice-cold water (2 x 15 mL).

  • Dry the purified product under vacuum to a constant weight.

  • Determine the yield and check the purity by measuring the melting point and running a TLC.

Protocol 2: Flash Column Chromatography of this compound

Objective: To achieve high purity of this compound using flash column chromatography.

Materials:

  • Crude or partially purified this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • TLC plates and developing chamber

  • Fraction collection tubes

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. Start with a 7:3 mixture of hexane:ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the product. If streaking is observed, add 0.5% triethylamine to the solvent mixture.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully load the solution onto the top of the silica bed. Alternatively, use the dry loading method described in Q10.

  • Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

overcoming solubility issues with 4-Chloro-6-hydrazinopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-6-hydrazinopyrimidine. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterocyclic organic compound with the chemical formula C₄H₅ClN₄.[1] It possesses a pyrimidine ring structure, which is a core component of nucleic acids, and is functionalized with a chloro and a hydrazino group. It is typically a white to off-white solid at room temperature and serves as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3]

Q2: What are the primary applications of this compound in research and development?

Due to its reactive nature, this compound is a valuable building block in medicinal chemistry and drug design. The hydrazine group can readily react with ketones and aldehydes to form hydrazones, and the chloro group can be displaced by various nucleophiles. This allows for the synthesis of a wide range of more complex molecules, including pyrazole derivatives, which are known to exhibit a variety of biological activities such as anti-inflammatory, analgesic, and antimicrobial properties.

Q3: What are the main challenges when working with this compound?

A primary challenge encountered by researchers is the compound's limited solubility in many common solvents, which can complicate its use in various reactions and biological assays.[4][5] Ensuring complete dissolution is critical for accurate dosing, achieving desired reaction kinetics, and obtaining reliable experimental results.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Initial Solvent Selection

This compound, like many pyrimidine derivatives, exhibits moderate solubility in polar solvents.[1] The solubility is influenced by the solvent's polarity, temperature, and the presence of functional groups capable of hydrogen bonding.

Recommended Solvents:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often the first choice for dissolving pyrimidine derivatives due to their strong solvating power.[4][5][6]

  • Polar Protic Solvents: Alcohols such as ethanol and methanol can also be effective, particularly with heating.[7]

Solubility Data Summary

While specific quantitative solubility data for this compound is not extensively published, the following table provides a general guide based on data for structurally similar pyrimidine derivatives and qualitative observations from synthesis protocols.

SolventExpected Solubility at Room TemperatureNotes
Dimethyl Sulfoxide (DMSO) HighGenerally the best initial choice for creating stock solutions.[4][5]
N,N-Dimethylformamide (DMF) HighA good alternative to DMSO.[6]
Ethanol Low to ModerateSolubility significantly increases with heating. Used for recrystallization.[2][8]
Methanol Low to ModerateSimilar to ethanol, heating will likely improve solubility.[7]
Water LowGenerally has poor aqueous solubility.[4][5]
Acetone Low
Dichloromethane (DCM) Low
Hexane Insoluble
Experimental Protocols for Enhancing Solubility

If you encounter precipitation or incomplete dissolution, the following protocols can be employed.

Protocol 1: Heating

For many organic compounds, solubility increases with temperature.[6]

  • Procedure:

    • Add the desired amount of this compound to your chosen solvent (e.g., ethanol, methanol) in a suitable flask.

    • Gently heat the mixture while stirring continuously. A water bath or oil bath is recommended for controlled heating.

    • Monitor the dissolution visually. Continue heating until all the solid has dissolved.

    • Allow the solution to cool to the desired reaction temperature. Be aware that the compound may precipitate out of solution upon cooling if the saturation point is exceeded.

Protocol 2: Using Co-solvents

A mixture of solvents can sometimes provide better solubility than a single solvent.

  • Procedure:

    • Dissolve the this compound in a minimal amount of a strong solvent in which it is highly soluble (e.g., DMSO).

    • Slowly add this concentrated solution to a larger volume of a second, miscible solvent in which the compound is less soluble but which is required for the experiment (e.g., an aqueous buffer).

    • Observe for any signs of precipitation. If cloudiness appears, you may need to adjust the ratio of the co-solvents or reduce the final concentration.

Protocol 3: pH Adjustment

The hydrazine group in this compound is basic and can be protonated. Adjusting the pH of the solution may enhance solubility, although this can also affect the compound's reactivity and stability.

  • Procedure:

    • Suspend the this compound in your desired aqueous or alcoholic solvent.

    • Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring for dissolution.

    • Once dissolved, the pH can be carefully readjusted with a dilute base if necessary for the subsequent experimental steps, though this may cause precipitation.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

G Troubleshooting Workflow for Solubility Issues start Start: Undissolved This compound solvent_choice Select appropriate solvent (e.g., DMSO, DMF, Ethanol) start->solvent_choice dissolution_attempt Attempt to dissolve at room temperature with stirring solvent_choice->dissolution_attempt is_dissolved Is the compound fully dissolved? dissolution_attempt->is_dissolved heating Gently heat the solution while stirring is_dissolved->heating No success Solution ready for use is_dissolved->success Yes is_dissolved_heat Is the compound fully dissolved? heating->is_dissolved_heat cosolvent Use a co-solvent system (e.g., DMSO/Water) is_dissolved_heat->cosolvent No is_dissolved_heat->success Yes is_dissolved_cosolvent Is the compound fully dissolved? cosolvent->is_dissolved_cosolvent ph_adjustment Adjust pH (use with caution) is_dissolved_cosolvent->ph_adjustment No is_dissolved_cosolvent->success Yes is_dissolved_ph Is the compound fully dissolved? ph_adjustment->is_dissolved_ph is_dissolved_ph->success Yes failure Consider alternative strategies: - Sonication - Different solvent system - Lower concentration is_dissolved_ph->failure No G General Workflow for Pyrazole Synthesis start Start dissolve_pyrimidine Dissolve this compound in a suitable solvent (e.g., Ethanol) start->dissolve_pyrimidine add_dicarbonyl Add a 1,3-dicarbonyl compound (e.g., acetylacetone) dissolve_pyrimidine->add_dicarbonyl reflux Heat the reaction mixture to reflux add_dicarbonyl->reflux monitor_reaction Monitor reaction progress by TLC reflux->monitor_reaction cool_reaction Cool the reaction mixture monitor_reaction->cool_reaction precipitate_product Precipitate the product (e.g., by adding water) cool_reaction->precipitate_product filter_product Filter and wash the solid product precipitate_product->filter_product purify Purify the product (e.g., recrystallization) filter_product->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize end End characterize->end

References

Technical Support Center: 4-Chloro-6-hydrazinopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Chloro-6-hydrazinopyrimidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue IDProblemPotential Cause(s)Recommended Action(s)
YLD-01 Low to No Product Yield 1. Poor Quality Starting Materials: Impurities in 4,6-Dichloropyrimidine or degraded hydrazine hydrate can inhibit the reaction. 2. Incorrect Reaction Temperature: Deviation from the optimal temperature range can lead to incomplete reaction or side product formation. 3. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Quality Check: Ensure the purity of 4,6-Dichloropyrimidine using techniques like NMR or GC-MS. Use fresh, properly stored hydrazine hydrate. 2. Temperature Control: Maintain the reaction temperature strictly between 0-5°C during the addition of hydrazine hydrate and then at room temperature. Use a calibrated thermometer and a reliable cooling bath. 3. Monitor Reaction: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
PUR-01 Difficulty in Product Purification 1. Presence of Side Products: Formation of di-substituted (dihydrazino) pyrimidine or other byproducts can complicate purification. 2. Oily Product Instead of Solid: The crude product may not precipitate cleanly, appearing as an oil. This could be due to residual solvent or impurities.1. Recrystallization: Perform recrystallization from ethanol as this is an effective method for purifying the desired product from common impurities.[1] 2. Solvent Removal & Seeding: Ensure all reaction solvent is removed under reduced pressure. If an oil persists, try adding a seed crystal of pure product to induce crystallization. Washing with cold water can also help solidify the product.
RXN-01 Formation of Multiple Products (Observed on TLC) 1. Over-reaction: Using an excess of hydrazine hydrate or elevated temperatures can lead to the formation of 4,6-dihydrazinopyrimidine. 2. Ring Cleavage: Under harsh conditions (e.g., high temperatures, prolonged reaction times), hydrazine can cause cleavage of the pyrimidine ring.[2]1. Stoichiometry and Temperature Control: Use a slight excess (around 1.2 equivalents) of hydrazine hydrate and maintain the recommended low temperature during addition. 2. Mild Conditions: Avoid excessive heating and prolonged reaction times to prevent degradation of the pyrimidine ring.
HND-01 Product Instability or Discoloration 1. Exposure to Air and Moisture: The hydrazino group can be susceptible to oxidation. 2. Improper Storage: Storing the product at room temperature or in a non-inert atmosphere can lead to degradation.1. Inert Atmosphere: Handle the final product under an inert atmosphere (e.g., nitrogen or argon) as much as possible. 2. Proper Storage: Store the purified this compound in a tightly sealed container, under an inert atmosphere, and in a freezer at -20°C to ensure long-term stability.[1][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound?

A1: Ethanol is the most commonly reported and effective solvent for this reaction. It provides good solubility for the starting material, 4,6-Dichloropyrimidine, and facilitates the precipitation of the product upon completion of the reaction.[1]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the 4,6-Dichloropyrimidine spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.

Q3: What are the expected yield and purity of the final product?

A3: With an optimized protocol, a yield of up to 95% can be achieved.[1] The purity of the recrystallized product is typically high, often exceeding 95%.[5]

Q4: Are there any specific safety precautions I should take when working with hydrazine hydrate?

A4: Yes, hydrazine hydrate is a hazardous substance. It is corrosive and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q5: Can anhydrous hydrazine be used instead of hydrazine hydrate?

A5: While both anhydrous hydrazine and hydrazine hydrate can react with pyrimidines, hydrazine hydrate is more commonly used and is generally sufficient for this synthesis.[2] Anhydrous hydrazine is more reactive and requires more stringent handling precautions.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 4,6-Dichloropyrimidine.

Materials:

  • 4,6-Dichloropyrimidine

  • Hydrazine hydrate

  • Ethanol

  • Water (deionized)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4,6-Dichloropyrimidine (e.g., 15 g, 100 mmol) in ethanol.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add hydrazine hydrate (e.g., 4.7 mL, 120 mmol) dropwise to the cooled solution while maintaining the temperature between 0-5 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 90 minutes.

  • Monitor the reaction progress by TLC until the 4,6-Dichloropyrimidine is consumed.

  • Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purify the crude product by recrystallization from ethanol to obtain this compound as a light yellow solid.[1]

Visual Guides

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis start Start dissolve Dissolve 4,6-Dichloropyrimidine in Ethanol start->dissolve cool Cool to 0-5°C dissolve->cool add_hydrazine Add Hydrazine Hydrate Dropwise cool->add_hydrazine react Stir at Room Temperature for 90 min add_hydrazine->react monitor Monitor by TLC react->monitor precipitate Precipitate in Water monitor->precipitate Reaction Complete filter Filter Crude Product precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize end End: Pure Product recrystallize->end

Caption: Synthesis workflow for this compound.

Troubleshooting Logic

troubleshooting_workflow Troubleshooting Logic for Synthesis Issues start Low Yield or Impure Product check_reagents Check Starting Material Purity start->check_reagents reagent_ok Purity OK? check_reagents->reagent_ok check_temp Verify Reaction Temperature Control temp_ok Temp OK? check_temp->temp_ok check_time Confirm Reaction Completion (TLC) time_ok Complete? check_time->time_ok optimize_purification Optimize Recrystallization purification_issue Purification Issue? optimize_purification->purification_issue reagent_ok->check_temp Yes use_pure_reagents Use High Purity Reagents reagent_ok->use_pure_reagents No temp_ok->check_time Yes calibrate_temp Calibrate Thermometer & Improve Cooling temp_ok->calibrate_temp No time_ok->optimize_purification Yes increase_time Increase Reaction Time & Monitor time_ok->increase_time No rerun_purification Adjust Solvent/Cooling for Recrystallization purification_issue->rerun_purification Yes success Successful Synthesis purification_issue->success No use_pure_reagents->start Retry calibrate_temp->start Retry increase_time->start Retry rerun_purification->success

Caption: Troubleshooting workflow for synthesis optimization.

References

common impurities in commercial 4-Chloro-6-hydrazinopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Chloro-6-hydrazinopyrimidine. The information provided addresses common issues related to impurities that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial this compound is synthesized from 4,6-dichloropyrimidine and hydrazine hydrate. As a result, the most common impurities are typically related to the starting materials and side reactions. These include:

  • Process-Related Impurities:

    • 4,6-Dichloropyrimidine: Unreacted starting material.

    • 4,6-Dihydrazinopyrimidine: A common by-product resulting from the di-substitution of the pyrimidine ring by hydrazine.

    • 4,6-Dihydroxypyrimidine: An impurity that can arise from the synthesis of the 4,6-dichloropyrimidine precursor.

  • Degradation Impurities:

    • While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar compounds can undergo hydrolysis or oxidation under certain conditions. Forced degradation studies are recommended to identify potential degradation products under specific experimental or storage conditions.

Q2: I am observing an unexpected peak in my HPLC analysis. How can I identify it?

A2: An unexpected peak could be one of the common process-related impurities or a degradation product. To identify it, you can:

  • Analyze Certified Reference Standards: Inject certified reference standards of the suspected impurities (4,6-dichloropyrimidine and 4,6-dihydrazinopyrimidine) to compare their retention times with your unknown peak.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying unknown impurities by providing molecular weight information.[1]

  • Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) can help generate potential degradation products. Analyzing these stressed samples by HPLC can help identify if your unknown peak is a degradant.

Q3: My reaction yield is consistently low, and I suspect impurity issues with my starting material. What should I do?

A3: Low yields can indeed be caused by impurities in the starting this compound.

  • Purity Assessment: First, assess the purity of your commercial batch using a validated analytical method, such as the HPLC protocol provided below.

  • Quantitative Analysis: Quantify the levels of key impurities like 4,6-dichloropyrimidine and 4,6-dihydrazinopyrimidine. High levels of the di-substituted impurity indicate that a significant portion of the desired product was over-reacted during synthesis. High levels of the dichloro starting material suggest an incomplete reaction.

  • Purification: If the impurity levels are high, consider purifying the starting material by recrystallization.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
Unexpected side reaction or low yield in a subsequent synthetic step. The presence of unreacted 4,6-dichloropyrimidine in your this compound can lead to unwanted side products in your reaction.1. Check the purity of your starting material using the provided HPLC method. 2. If significant amounts of 4,6-dichloropyrimidine are present, consider purifying it by recrystallization from a suitable solvent like ethanol.
Formation of a highly polar, insoluble by-product. This could be the di-substituted impurity, 4,6-dihydrazinopyrimidine, which is generally less soluble in common organic solvents.1. Confirm the identity of the by-product using LC-MS or by comparing its properties to a reference standard. 2. Optimize your reaction conditions to minimize the formation of this by-product in future experiments (e.g., by adjusting stoichiometry or reaction temperature).
Inconsistent reaction outcomes between different batches of commercial this compound. Different commercial batches may have varying impurity profiles.1. Always analyze a new batch of starting material for purity and impurity levels before use. 2. Keep a record of the impurity profile for each batch to correlate with reaction performance.
Appearance of new peaks in the HPLC chromatogram after storing the material for an extended period. This may indicate degradation of the this compound.1. Store the material in a cool, dark, and dry place, preferably under an inert atmosphere, to minimize degradation. 2. Perform forced degradation studies to understand the stability of the compound under your storage and experimental conditions.

Quantitative Data on Impurities

ImpurityTypical Reporting Threshold (%)Typical Qualification Threshold (%)
4,6-Dichloropyrimidine≥ 0.05≥ 0.15
4,6-Dihydrazinopyrimidine≥ 0.05≥ 0.15
4,6-Dihydroxypyrimidine≥ 0.05≥ 0.15
Any other single unknown impurity≥ 0.05≥ 0.10
Total Impurities-≤ 1.0

Experimental Protocol: Stability-Indicating HPLC Method

This section provides a detailed methodology for a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the analysis of this compound and its potential impurities.

Objective: To separate and quantify this compound from its potential process-related and degradation impurities.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (analytical grade)

  • Reference standards for potential impurities (if available)

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of the this compound sample in the mobile phase (initial conditions) to obtain a concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

G Potential Impurity Pathways in this compound Synthesis cluster_impurities Potential Impurities in Final Product DHP 4,6-Dihydroxypyrimidine DCP 4,6-Dichloropyrimidine (Starting Material) DHP->DCP Chlorination (e.g., POCl3) DHP_precursor_impurity Residual 4,6-Dihydroxypyrimidine (Precursor Impurity) CHP This compound (Final Product) DCP->CHP + Hydrazine Hydrate (Desired Reaction) DHP_impurity 4,6-Dihydrazinopyrimidine (Di-substituted Impurity) DCP->DHP_impurity + Excess Hydrazine (Side Reaction) DCP_impurity Unreacted 4,6-Dichloropyrimidine (Impurity) Hydrazine Hydrazine Hydrate

Caption: Synthetic pathway and potential process-related impurities.

G Troubleshooting Workflow for Impurity Analysis start Start: Unexpected Experimental Result (e.g., low yield, side product) check_purity 1. Assess Purity of this compound using validated HPLC method start->check_purity impurities_detected Are impurities detected above acceptable levels? check_purity->impurities_detected identify_impurities 2. Identify Impurities (LC-MS, Reference Standards) impurities_detected->identify_impurities Yes end_good Proceed with Experiment impurities_detected->end_good No process_related Process-Related Impurity? (e.g., starting material, by-product) identify_impurities->process_related purify 3. Purify Starting Material (e.g., Recrystallization) process_related->purify Yes degradation_product Degradation Product? process_related->degradation_product No end_bad Modify Experimental Protocol or Source New Material purify->end_bad forced_degradation 4. Perform Forced Degradation Study to confirm degradation pathway degradation_product->forced_degradation optimize_storage 5. Optimize Storage and Handling Conditions forced_degradation->optimize_storage optimize_storage->end_bad

Caption: A logical workflow for troubleshooting impurity-related issues.

References

stability issues of 4-Chloro-6-hydrazinopyrimidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-Chloro-6-hydrazinopyrimidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experimental work.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

You are observing variable yields, unexpected side products, or a complete failure of your reaction involving this compound in solution.

Possible Cause: Degradation of this compound due to solution instability.

Troubleshooting Workflow:

start Start: Inconsistent Results check_storage Verify Solid Storage Conditions (Cool, Dry, Inert Atmosphere) start->check_storage prepare_fresh Prepare Fresh Solution Immediately Before Use check_storage->prepare_fresh solvent_selection Evaluate Solvent Purity and Type (Anhydrous Polar Aprotic Recommended) prepare_fresh->solvent_selection ph_control Assess pH of the Reaction Mixture solvent_selection->ph_control temp_control Monitor and Control Reaction Temperature ph_control->temp_control monitor_reaction Monitor Reaction Progress (e.g., TLC, LC-MS) temp_control->monitor_reaction analyze_byproducts Characterize Unexpected Products (e.g., MS, NMR) monitor_reaction->analyze_byproducts end Conclusion: Optimized and Consistent Protocol analyze_byproducts->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Verify Storage of Solid Compound: Confirm that your stock of this compound is stored in a cool, dry, and inert atmosphere, as it is sensitive to moisture and air.[1][2][3]

  • Prepare Fresh Solutions: Due to potential instability in solution, always prepare solutions of this compound immediately before use. Avoid storing it in solution for extended periods.

  • Solvent Selection and Purity:

    • Use high-purity, anhydrous solvents. Polar aprotic solvents like DMSO or DMF are often suitable for dissolving pyrimidine derivatives.[4]

    • Be aware that protic solvents like water, methanol, or ethanol can act as nucleophiles and potentially displace the chloro group, leading to hydrolysis or solvolysis byproducts.

  • pH Control: The hydrazine and pyrimidine moieties are sensitive to pH. Extreme acidic or basic conditions can lead to rapid degradation.[5][6] Buffer your reaction mixture if necessary and avoid strong acids or bases unless required by the reaction protocol.

  • Temperature Management: Elevated temperatures can accelerate degradation.[7] Run reactions at the lowest effective temperature and monitor for product formation and decomposition.

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and the formation of both the desired product and any byproducts in real-time.

  • Byproduct Analysis: If unexpected spots or peaks appear, attempt to characterize them using mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to understand the degradation pathways.[8][9][10][11]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns stem from the reactivity of the chloro and hydrazino groups on the electron-deficient pyrimidine ring. The main degradation pathways to consider are:

  • Hydrolysis: The chloro group at the 4-position is susceptible to nucleophilic attack by water, especially under acidic or basic conditions, leading to the formation of 4-hydroxy-6-hydrazinopyrimidine. The rate of hydrolysis is generally pH-dependent.[12][13][14]

  • Oxidation: The hydrazine moiety can be susceptible to oxidation, which can be catalyzed by trace metals or exposure to air.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of pyrimidine-based compounds.[5][7]

Q2: What is the recommended solvent for dissolving this compound?

SolventAnticipated SolubilityNotes
DMSO HighA good initial choice for creating stock solutions.[4][15] Be aware that it can be difficult to remove completely.
DMF HighSimilar to DMSO, a strong polar aprotic solvent.
Ethanol/Methanol Moderate to LowUse with caution as these are protic solvents and can potentially react with the compound. Anhydrous grades are recommended.
Water LowSolubility is expected to be limited. The compound is susceptible to hydrolysis in aqueous solutions.

Note: The solubility data presented here is based on general principles for similar compounds and should be experimentally verified.

Q3: How can I assess the stability of my this compound solution for a new experiment?

A3: A preliminary stability study is recommended. This can be done by preparing a solution of the compound in the intended solvent system and monitoring its purity over time under the experimental conditions (e.g., temperature, light exposure).

Stability Assessment Workflow:

start Start: Assess Solution Stability prep_solution Prepare Solution in Experimental Solvent start->prep_solution aliquot Aliquot and Store under Experimental Conditions prep_solution->aliquot time_points Analyze at Time Points (e.g., 0, 2, 4, 8, 24h) aliquot->time_points hplc_analysis Analyze by Stability-Indicating HPLC Method time_points->hplc_analysis purity_calc Calculate % Purity vs. Time hplc_analysis->purity_calc end Conclusion: Determine Solution Stability Window purity_calc->end

Caption: Workflow for assessing solution stability.

A stability-indicating HPLC method is the preferred analytical technique for this purpose.[16][17][18][19][20][21]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.[5][6][7][22]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (NaOH), 1M and 0.1M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or DAD detector

  • C18 reverse-phase HPLC column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a suitable vial.

    • Acid Hydrolysis: 0.1M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1M NaOH. Incubate at room temperature for 24 hours.

    • Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours, then dissolve in methanol.

    • Photodegradation: Expose the methanolic solution to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute with the mobile phase to a suitable concentration.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 90-95%) over 20-30 minutes to elute all components.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Scan for optimal wavelength using a DAD detector, likely in the range of 254-280 nm.
Injection Volume 10 µL

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are used to demonstrate the specificity and stability-indicating nature of the method.

References

troubleshooting failed reactions involving 4-Chloro-6-hydrazinopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-6-hydrazinopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has two primary reactive sites. The hydrazine group (-NHNH₂) is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds (aldehydes, ketones, esters) and in cyclization reactions. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles or under forcing conditions. The relative reactivity of these sites can be influenced by reaction conditions such as temperature, solvent, and the nature of the other reactants.

Q2: What is a common side reaction to be aware of when using this compound?

A2: A significant side reaction is di-substitution, where a second equivalent of a nucleophile displaces the chlorine atom after the hydrazine group has reacted, or vice-versa if the nucleophile is strong enough. For instance, in reactions with hydrazine hydrate itself at elevated temperatures, the formation of 4,6-dihydrazinopyrimidine can occur. Careful control of stoichiometry and reaction temperature is crucial to minimize this.[1]

Q3: How can I monitor the progress of my reaction involving this compound?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring reaction progress. A common mobile phase for this compound and its derivatives is a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot can be visualized under UV light. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere, such as in a freezer at -20°C.[2][3] This minimizes degradation over time.

Troubleshooting Guide: Synthesis of Pyrazolo[1,5-a]pyrimidines

A common application of this compound is in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are of interest in medicinal chemistry. A typical reaction involves the condensation of this compound with a β-ketoester. Below is a troubleshooting guide for this specific application.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting & Optimization
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor by TLC until the starting material is consumed.
- Temperature: Gradually increase the reaction temperature. Some condensations require reflux conditions to proceed to completion.
- Catalyst: For less reactive β-ketoesters, consider adding a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the initial condensation.
Poor Quality of Reagents - This compound: Ensure the starting material is pure and has been stored correctly. Purity can be checked by melting point or NMR.
- β-ketoester: Use a freshly distilled or high-purity β-ketoester. Impurities can inhibit the reaction.
- Solvent: Ensure the solvent is anhydrous, as water can interfere with the condensation reaction.
Incorrect Stoichiometry - Verify the molar ratios of the reactants. A slight excess of the β-ketoester (1.1-1.2 equivalents) can sometimes drive the reaction to completion.
Problem 2: Formation of Significant Impurities
Potential Cause Troubleshooting & Optimization
Formation of Di-substituted Byproduct - Stoichiometry: Use a strict 1:1 molar ratio of this compound to the β-ketoester.
- Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Add the β-ketoester slowly to the reaction mixture.
Formation of Isomeric Products - The cyclization of the intermediate hydrazone can sometimes lead to the formation of regioisomers. The choice of solvent and base can influence the regioselectivity. Consider screening different solvents (e.g., ethanol, acetic acid, DMF).
Degradation of Starting Material or Product - If the reaction is run at high temperatures for an extended period, degradation may occur. Monitor the reaction closely and work it up as soon as it is complete.

Experimental Protocols

General Procedure for the Synthesis of a 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine Derivative
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add the β-ketoester (e.g., ethyl acetoacetate, 1.0-1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

The following table summarizes hypothetical reaction conditions for the synthesis of a 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine derivative, illustrating the effect of different parameters on the reaction outcome.

Entry Solvent Temperature (°C) Time (h) Yield (%) Key Observation
1Ethanol80675Clean reaction, product precipitates on cooling.
2Acetic Acid100485Faster reaction rate, higher yield.
3DMF120260Faster reaction but formation of colored impurities.
4Toluene1101240Slower reaction, incomplete conversion.

Mandatory Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failed (Low Yield / Impurities) check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_reactions Side Reactions? check_conditions->side_reactions incomplete_reaction->side_reactions No optimize_time_temp Increase Time / Temperature incomplete_reaction->optimize_time_temp Yes add_catalyst Add Acid Catalyst incomplete_reaction->add_catalyst Yes control_stoichiometry Adjust Stoichiometry side_reactions->control_stoichiometry Yes lower_temp Lower Reaction Temperature side_reactions->lower_temp Yes purification Optimize Purification side_reactions->purification Yes success Successful Reaction optimize_time_temp->success add_catalyst->success control_stoichiometry->success lower_temp->success purification->success

Caption: A flowchart for troubleshooting failed reactions.

BRAF-V600E Signaling Pathway

Many pyrimidine-pyrazole hybrids have been investigated as inhibitors of protein kinases involved in cancer signaling pathways. The BRAF-V600E mutation leads to constitutive activation of the MAPK/ERK pathway, promoting cell proliferation.

BRAF_V600E_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Normal signal input MEK MEK1/2 BRAF_V600E->MEK Constitutive Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription_Factors Activation Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation

Caption: The constitutively active BRAF-V600E signaling pathway.

References

Navigating Solvent Selection for 4-Chloro-6-hydrazinopyrimidine Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the selection of alternative solvents for reactions involving 4-Chloro-6-hydrazinopyrimidine. The focus is on providing practical, actionable information to overcome common experimental challenges and to promote the adoption of greener, more sustainable chemical practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary issues with using traditional solvents for this compound reactions?

Traditional solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated hydrocarbons, while often effective at dissolving reactants and facilitating reactions, present several challenges. These include:

  • Toxicity and Environmental Hazards: Many conventional solvents are toxic, carcinogenic, or harmful to the environment.[1]

  • High Boiling Points: Solvents like DMF and DMSO have high boiling points, making them difficult to remove during product workup and purification, often requiring high vacuum and elevated temperatures which can degrade sensitive products.

  • Reaction Byproducts: Some aprotic polar solvents can participate in side reactions, leading to impurities.

  • Cost and Waste Generation: The purchase and disposal of hazardous solvents contribute significantly to the overall cost and environmental footprint of a synthetic process.[2]

Q2: What are some promising "green" alternative solvents for reactions with this compound?

Several greener alternatives are gaining traction in pyrimidine chemistry:

  • Water: For certain nucleophilic aromatic substitution (SNAr) reactions, particularly aminations, water can be an excellent solvent, especially under acidic conditions.[2] It is non-toxic, non-flammable, and inexpensive.

  • Polyethylene Glycol (PEG-400): This non-toxic, biodegradable polymer has shown great promise as a solvent for nucleophilic substitutions on nitrogen-containing heterocycles, often leading to high yields in short reaction times.[3][4]

  • Ionic Liquids (ILs): These salts with low melting points are considered environmentally friendly due to their low volatility and high thermal stability.[5][6][7] They can be tailored to have specific solvent properties.

  • Solvent-Free Conditions: In some cases, reactions can be conducted without a solvent, for example, by grinding the reactants together.[8][9] This approach minimizes waste and can lead to shorter reaction times.

Q3: How does the choice of solvent affect the reaction rate and yield?

The solvent plays a crucial role in nucleophilic aromatic substitution (SNAr) reactions, which are common for this compound. Polar aprotic solvents are generally favored as they can solvate the nucleophile and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[10] The dielectric constant of the solvent can influence the reaction rate, with higher polarity often leading to faster reactions.[11] However, protic solvents like water and alcohols can also be effective, particularly when they can participate in the reaction mechanism, for example, through hydrogen bonding.

Q4: Are there any compatibility issues I should be aware of when using alternative solvents?

Yes, potential compatibility issues include:

  • Solubility: this compound and the incoming nucleophile must have sufficient solubility in the chosen solvent at the reaction temperature. For instance, while water is a green solvent, the solubility of many organic compounds in it is limited. In such cases, a co-solvent like DMF might be necessary.[2]

  • Reactivity with the Solvent: Some solvents can react with the starting materials or the product. For example, nucleophilic solvents like alcohols can compete with the intended nucleophile in the substitution reaction.[10]

  • Workup and Purification: The choice of solvent will impact the workup procedure. For example, water-soluble solvents like PEG-400 or ionic liquids require different extraction and purification strategies compared to volatile organic solvents.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Insufficient Solubility of Reactants 1. Gently heat the reaction mixture to improve solubility. 2. Consider a co-solvent system. For aqueous reactions, a small amount of an organic solvent like DMF can be added.[2] 3. Switch to a solvent with better solubilizing properties for your specific reactants (see Data Presentation table for suggestions).
Poor Nucleophile Activation 1. If using a neutral nucleophile (e.g., an amine), the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be beneficial to neutralize the HCl formed.[10] 2. For alcohol nucleophiles, a strong base like sodium hydride (NaH) can be used to generate the more reactive alkoxide.
Solvent Interference 1. If using a nucleophilic solvent (e.g., ethanol), it may be competing with your desired nucleophile. Consider switching to a non-nucleophilic solvent.[10]
Low Reaction Temperature 1. Gradually increase the reaction temperature. Microwave irradiation can also be explored to accelerate the reaction.[10]

Issue 2: Formation of Multiple Products/Side Reactions

Possible Cause Troubleshooting Step
Reaction with Solvent (Solvolysis) 1. This is common with nucleophilic solvents like alcohols.[10] Switch to a polar aprotic solvent.
Di-substitution instead of Mono-substitution 1. Use a stoichiometric amount of the nucleophile. 2. Lower the reaction temperature to improve selectivity.
Degradation of Starting Material or Product 1. Ensure the reaction temperature is not too high. 2. Check the compatibility of your compounds with the chosen solvent and any additives (e.g., base).

Issue 3: Difficulty in Product Isolation and Purification

Possible Cause Troubleshooting Step
High Boiling Point of Solvent 1. For solvents like PEG-400, which are not easily removed by evaporation, product isolation can be achieved by adding water and extracting the product with a suitable organic solvent.[4]
Product is Soluble in the Aqueous Phase during Workup 1. Saturate the aqueous phase with salt (e.g., NaCl) to decrease the polarity and "salt out" the product. 2. Use a different extraction solvent.
Emulsion Formation during Extraction 1. Add a small amount of brine. 2. Filter the mixture through a pad of celite.

Data Presentation

The following table summarizes reaction conditions for nucleophilic aromatic substitution on chloropyrimidine systems, providing a starting point for solvent selection in reactions with this compound. Disclaimer: The data presented below is for analogous systems and may require optimization for your specific reaction.

Solvent SystemNucleophileTemperature (°C)Reaction TimeYield (%)Reference/Notes
WaterAniline10024 hGoodAcid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[2]
Water:DMF (1:1)Aniline100-Good RateUsed as a co-solvent to improve solubility.[2]
2-PropanolAnilines--OptimalRecommended for highly lipophilic and crystalline compounds.[2]
PEG-400Various Amines1205 min70-95For amination of 7-chloro-5-methyl-[2][5][6]triazolo[1,5-a]pyrimidine.
EthanolHydrazine HydrateRT90 min95Synthesis of this compound from 4,6-dichloropyrimidine.
Solvent-freeHydrazine HydrateReflux6 h-Neat reaction of DHPMs esters with hydrazine hydrate.[1]
Ionic LiquidVarious--HighUsed as a catalyst and medium for pyrimidine synthesis.[5]

Experimental Protocols

The following are generalized experimental protocols adapted from the literature for reactions on chloropyrimidine derivatives. These should be considered as starting points and may require optimization.

Protocol 1: Amination in Water (Adapted from Org. Lett. 2013, 15, 22, 5846–5849) [2]

  • To a reaction vial, add the 4-chloropyrimidine derivative (1.0 equiv) and the aniline nucleophile (1.1 equiv).

  • Add water as the solvent.

  • Add a catalytic amount of a protic acid (e.g., HCl, 0.1 equiv).

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. The product may precipitate and can be collected by filtration.

  • If the product does not precipitate, perform an aqueous work-up by adding a base (e.g., NaHCO₃ solution) and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reaction in PEG-400 (Adapted from Molecules 2018, 23, 1863)

  • In a round-bottom flask, dissolve the 4-chloropyrimidine derivative (1.0 equiv) in PEG-400.

  • Add the nucleophile (1.1-1.5 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product or to facilitate extraction.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water to remove PEG-400.

  • Dry the organic layer, concentrate, and purify the product.

Mandatory Visualization

Solvent_Selection_Workflow start Start: Define Reaction (this compound + Nucleophile) solubility_check Are reactants soluble in 'green' solvents (Water, Ethanol)? start->solubility_check green_solvent_reaction Perform reaction in Water or Ethanol solubility_check->green_solvent_reaction Yes co_solvent Consider a co-solvent system (e.g., Water/DMF) solubility_check->co_solvent No troubleshoot Troubleshoot Reaction (Low yield, side products) green_solvent_reaction->troubleshoot Issues end End: Successful Reaction green_solvent_reaction->end Success co_solvent->green_solvent_reaction alternative_solvents Evaluate other alternative solvents (PEG-400, Ionic Liquids) co_solvent->alternative_solvents Still issues peg_reaction Reaction in PEG-400 alternative_solvents->peg_reaction PEG-400 il_reaction Reaction in Ionic Liquid alternative_solvents->il_reaction Ionic Liquid solvent_free Consider solvent-free conditions alternative_solvents->solvent_free Neither suitable peg_reaction->troubleshoot Issues peg_reaction->end Success il_reaction->troubleshoot Issues il_reaction->end Success solvent_free_reaction Perform solvent-free reaction (e.g., grinding, neat) solvent_free->solvent_free_reaction solvent_free_reaction->troubleshoot Issues solvent_free_reaction->end Success optimize Optimize Conditions (Temperature, Time, Catalyst) troubleshoot->optimize optimize->start Re-evaluate

Caption: Workflow for selecting an alternative solvent.

References

Technical Support Center: Synthesis of 4-Chloro-6-hydrazinopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6-hydrazinopyrimidine, with a focus on addressing common scale-up challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution of 4,6-dichloropyrimidine with hydrazine hydrate. Typically, the reaction is carried out in a suitable solvent like ethanol or methanol at a controlled temperature.

Q2: What are the primary challenges when scaling up this synthesis?

A2: The main challenges during the scale-up of this compound synthesis include:

  • Controlling Regioselectivity: Minimizing the formation of the di-substituted byproduct, 4,6-bis(hydrazinyl)pyrimidine.

  • Exothermic Reaction Management: Safely managing the heat generated during the reaction, especially during the addition of hydrazine hydrate, to prevent thermal runaway.

  • Product Isolation and Purification: Achieving high purity and consistent crystal form on a large scale can be challenging due to the potential for impurity co-precipitation.

  • Handling of Hazardous Materials: Hydrazine hydrate is a hazardous substance requiring specific handling procedures and safety protocols, which become more complex at an industrial scale.

Q3: What is the major impurity of concern in this synthesis?

A3: The primary impurity is 4,6-bis(hydrazinyl)pyrimidine, formed by the reaction of a second equivalent of hydrazine with the product, this compound. The formation of this impurity reduces the yield and complicates the purification process.

Troubleshooting Guides

Issue 1: Low Yield of this compound and High Levels of 4,6-bis(hydrazinyl)pyrimidine Impurity

Problem: The final product is contaminated with significant amounts of the di-substituted byproduct, leading to a lower-than-expected yield of the desired mono-substituted product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Recommendations
Incorrect Stoichiometry Control Molar Ratio: Use a slight excess, but carefully controlled amount, of hydrazine hydrate. A molar ratio of 4,6-dichloropyrimidine to hydrazine hydrate in the range of 1:1.05 to 1:1.2 is often recommended to favor mono-substitution. At a larger scale, precise dosing systems are critical.
Poor Temperature Control Maintain Low Temperature: The reaction is exothermic. Add hydrazine hydrate slowly and maintain a low reaction temperature, typically between 0-10°C, during the addition. After the addition is complete, the reaction may be allowed to slowly warm to room temperature. Utilize an efficient reactor cooling system and monitor the internal temperature closely.
Localized "Hot Spots" Ensure Efficient Mixing: Inadequate agitation can lead to localized areas of high hydrazine concentration and temperature, promoting the formation of the di-substituted byproduct. Ensure the reactor's stirring mechanism provides homogenous mixing throughout the vessel.
Prolonged Reaction Time at Elevated Temperature Optimize Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Once the starting material is consumed, proceed with the work-up promptly to avoid further reaction to the di-substituted product.
Issue 2: Poor Product Quality After Crystallization (Low Purity, Amorphous Material)

Problem: The isolated product has a low purity, contains trapped impurities, or is an amorphous solid instead of crystalline, which can affect downstream processing and product stability.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Recommendations
Inappropriate Crystallization Solvent Solvent Screening: Conduct a solvent screening to identify a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the 4,6-bis(hydrazinyl)pyrimidine impurity remains relatively soluble. Ethanol or ethanol/water mixtures are common starting points.
Fast Cooling Rate Controlled Cooling Profile: Rapid cooling can lead to the formation of small, impure crystals or amorphous precipitation. Implement a controlled, gradual cooling profile to allow for the slow growth of larger, purer crystals.
Insufficient Purity of Crude Product Pre-crystallization Purification: If the crude product is highly impure, consider a pre-purification step such as a wash with a non-polar solvent to remove some impurities before the final crystallization.
Co-precipitation of Impurities Slurry Wash: After crystallization and filtration, wash the filter cake with a cold solvent in which the product is sparingly soluble but the impurities have some solubility. This can help remove surface and trapped impurities.

Experimental Protocols

Key Experiment: Laboratory Scale Synthesis of this compound

This protocol is a representative laboratory-scale procedure. Scale-up requires careful consideration of heat transfer, mass transfer, and safety.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4,6-dichloropyrimidine (1.0 eq) in ethanol (5-10 volumes).

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-10°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the 4,6-dichloropyrimidine is consumed.

  • Work-up: Pour the reaction mixture into cold water to precipitate the product.

  • Isolation: Filter the solid, wash with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum at a temperature not exceeding 50°C.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation Start Start Dissolve_DCP Dissolve 4,6-Dichloropyrimidine in Ethanol Start->Dissolve_DCP Cool_Reaction Cool to 0-5°C Dissolve_DCP->Cool_Reaction Add_Hydrazine Slowly Add Hydrazine Hydrate (Maintain T < 10°C) Cool_Reaction->Add_Hydrazine Reaction_Stir Stir at Low Temp, then Warm to RT Add_Hydrazine->Reaction_Stir Monitor_Completion Monitor Reaction (HPLC/TLC) Reaction_Stir->Monitor_Completion Quench Quench in Cold Water Monitor_Completion->Quench Reaction Complete Filter Filter Precipitate Quench->Filter Wash Wash with Cold Water & Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry Final_Product Final Product Dry->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Low_Yield Low Yield / High Impurity? Check_Stoichiometry Verify Molar Ratios (DCP:Hydrazine ≈ 1:1.1) Low_Yield->Check_Stoichiometry Yes Poor_Purity Poor Purity Post-Crystallization? Low_Yield->Poor_Purity No Review_Temp_Control Analyze Temperature Logs (Addition at 0-10°C?) Check_Stoichiometry->Review_Temp_Control Assess_Mixing Evaluate Agitation Efficiency Review_Temp_Control->Assess_Mixing Optimize_Time Review Reaction Time Assess_Mixing->Optimize_Time Problem_Solved Problem Resolved Optimize_Time->Problem_Solved Solvent_Screen Perform Solvent Screening Poor_Purity->Solvent_Screen Yes Further_Investigation Further Investigation Needed Poor_Purity->Further_Investigation No Cooling_Profile Implement Gradual Cooling Solvent_Screen->Cooling_Profile Pre_Purification Consider Pre-Purification Step Cooling_Profile->Pre_Purification Slurry_Wash Perform a Slurry Wash Pre_Purification->Slurry_Wash Slurry_Wash->Problem_Solved

Caption: Troubleshooting logic for common scale-up issues.

Validation & Comparative

Spectroscopic Fingerprints: A Comparative Guide to 4-Chloro-6-hydrazinopyrimidine and its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a critical step in the synthesis and discovery pipeline. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-Chloro-6-hydrazinopyrimidine and its readily available precursor, 4,6-dichloropyrimidine. Due to the limited availability of experimental data for this compound in the public domain, this guide utilizes predicted mass spectrometry data for the target compound and contrasts it with the experimental data available for 4,6-dichloropyrimidine, a suitable alternative for spectroscopic comparison.

This guide presents the available data in structured tables, details the experimental protocols for acquiring such spectra, and provides visualizations to illustrate the analytical workflow and comparative logic.

Data Presentation

The following tables summarize the available quantitative NMR and mass spectrometry data for 4,6-dichloropyrimidine (experimental) and this compound (predicted).

Table 1: ¹H NMR Spectral Data of 4,6-Dichloropyrimidine

Chemical Shift (δ) ppmMultiplicityAssignment
8.824SingletH-2
7.460SingletH-5

Solvent: Not specified in the available data. Data from ChemicalBook.[1]

Table 2: Mass Spectrometry Data

CompoundMethodm/zAssignment
4,6-Dichloropyrimidine Electron Ionization (EI)148, 150, 152[M]⁺, [M+2]⁺, [M+4]⁺ (isotopic cluster for two Cl atoms)
113[M-Cl]⁺
This compound Predicted144.02028[M]⁺ (monoisotopic mass)
145.02756[M+H]⁺
167.00950[M+Na]⁺

Data for 4,6-Dichloropyrimidine from NIST WebBook[2] and PubChem[3]. Predicted data for this compound from PubChem.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for acquiring NMR and mass spectrometry data for pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh 5-10 mg of the purified pyrimidine compound.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of -2 to 12 ppm is typically adequate.

    • Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A spectral width of 0 to 200 ppm is generally appropriate.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a stock solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • Electron Ionization (EI) Mass Spectrometry (for volatile and thermally stable compounds):

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Set the electron energy to 70 eV.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Electrospray Ionization (ESI) Mass Spectrometry (for less volatile or thermally labile compounds):

    • Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to obtain a stable signal of the molecular ion.

    • Acquire the mass spectrum in either positive or negative ion mode.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical approach for comparing a known compound with an unknown analyte.

experimental_workflow Experimental Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pyrimidine Derivative Dissolve Dissolve in Deuterated Solvent Sample->Dissolve for NMR Dilute Dilute in Volatile Solvent Sample->Dilute for MS NMR NMR Spectrometer (¹H and ¹³C) Dissolve->NMR MS Mass Spectrometer (EI or ESI) Dilute->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline) NMR->ProcessNMR ProcessMS Process MS Data (Peak Picking, Calibration) MS->ProcessMS Structure Structural Elucidation ProcessNMR->Structure ProcessMS->Structure

Caption: General experimental workflow for the NMR and mass spectrometry analysis of a pyrimidine derivative.

logical_comparison Logical Framework for Spectroscopic Comparison cluster_known Reference Compound cluster_analyte Target Analyte cluster_comparison Comparative Analysis Known 4,6-Dichloropyrimidine KnownNMR Experimental ¹H NMR Data Known->KnownNMR KnownMS Experimental Mass Spectrum Known->KnownMS CompareNMR Compare Chemical Shifts & Multiplicities KnownNMR->CompareNMR CompareMS Compare Molecular Ion & Fragmentation KnownMS->CompareMS Analyte This compound AnalyteNMR Predicted/Expected ¹H NMR Data Analyte->AnalyteNMR AnalyteMS Predicted Mass Spectrum Analyte->AnalyteMS AnalyteNMR->CompareNMR AnalyteMS->CompareMS Conclusion Structural Confirmation or Differentiation CompareNMR->Conclusion CompareMS->Conclusion

Caption: Logical relationship for comparing the spectroscopic data of a reference compound with a target analyte.

References

A Comparative Analysis of Pyrazolo[3,4-d]pyrimidines and Other Kinase Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological activity, inhibitory profiles, and experimental evaluation of a promising class of kinase inhibitors for researchers and drug development professionals.

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3][4][5] This guide provides a comparative overview of the biological activity of pyrazolo[3,4-d]pyrimidine derivatives against other well-established kinase inhibitors, supported by quantitative experimental data, detailed assay protocols, and a visualization of a key signaling pathway targeted by these compounds.

Mechanism of Action: Mimicking the Key to Kinase Function

Pyrazolo[3,4-d]pyrimidines are bioisosteres of adenine, the nitrogenous base in adenosine triphosphate (ATP).[1][2][4][6] This structural similarity allows them to effectively compete with ATP for binding to the hinge region of the kinase active site, thereby inhibiting the phosphorylation of downstream substrates.[1][2][4] This mechanism is fundamental to their function as kinase inhibitors. The versatility of the pyrazolo[3,4-d]pyrimidine core allows for chemical modifications that can enhance potency and selectivity for specific kinase targets.[1][2][4]

Comparative Inhibitory Activity: A Quantitative Look

To provide a clear comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values for representative pyrazolo[3,4-d]pyrimidine-based inhibitors and other notable kinase inhibitors against a panel of cancer-relevant kinases. Lower IC50 values indicate higher potency.

Table 1: Comparative IC50 Values for EGFR Tyrosine Kinase Inhibitors

Compound ClassInhibitorTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-d]pyrimidine Compound 16EGFR34[7][8]
Pyrazolo[3,4-d]pyrimidine Compound 4EGFR54[7][8]
Pyrazolo[3,4-d]pyrimidine Compound 15EGFR135[7][8]
Quinazoline ErlotinibEGFR2[9][10][11]
Pyrazolo[3,4-d]pyrimidine IbrutinibEGFR5.6[3]

Table 2: Comparative IC50 Values for Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Compound ClassInhibitorTarget KinaseIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine Compound 14CDK2/cyclin A20.057[6][12]
Pyrazolo[3,4-d]pyrimidine Compound 13CDK2/cyclin A20.081[6][12]
Pyrazolo[3,4-d]pyrimidine Compound 15CDK2/cyclin A20.119[6][12]
Aryl Urea SorafenibCDK2/cyclin A20.184[6]

Table 3: Comparative IC50 Values for Src Family Kinase (SFK) Inhibitors

Compound ClassInhibitorTarget KinaseIC50 (µM) in GBM Cell LinesReference
Pyrazolo[3,4-d]pyrimidine SI306Src7.2 - 11.2
Pyrazolo[3,4-d]pyrimidine SI308Fyn47.6 - 54.7
Pyrazolo[3,4-d]pyrimidine SI113SGK110.5 - 14.4
Indolocarbazole (Broad Spectrum) StaurosporinePKC, PKA, PKG, etc.0.0007 - 0.0085 (nM for purified kinases)

Signaling Pathway Visualization: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. The following diagram, generated using the DOT language, illustrates a simplified EGFR signaling cascade and the point of inhibition by pyrazolo[3,4-d]pyrimidines and other EGFR inhibitors.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidines & Other TKIs Inhibitor->Dimerization Inhibits

EGFR Signaling Pathway Inhibition

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the evaluation of novel compounds. Below are detailed methodologies for commonly employed in vitro kinase assays.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay is a robust method for measuring kinase activity in a high-throughput format.

  • Principle: The HTRF® KinEASE™ kit utilizes a universal biotinylated peptide substrate. When phosphorylated by a tyrosine kinase, a europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody binds to the substrate. The addition of streptavidin-XL665, which binds to the biotin moiety, brings the donor (Eu3+) and acceptor (XL665) into close proximity, resulting in a FRET signal. The signal is inversely proportional to the kinase activity in the presence of an inhibitor.[1][2][6]

  • Protocol Outline: [1][2]

    • Kinase Reaction:

      • Add test compound (e.g., pyrazolo[3,4-d]pyrimidine derivative) to a well of a microplate.

      • Add the kinase and the biotinylated substrate.

      • Initiate the reaction by adding ATP.

      • Incubate at room temperature for a defined period (e.g., 10-30 minutes).

    • Detection:

      • Stop the reaction by adding a detection buffer containing EDTA.

      • Add the Eu3+-cryptate labeled antibody and streptavidin-XL665.

      • Incubate for 60 minutes at room temperature.

    • Measurement:

      • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm. The ratio of these signals is used to determine the level of phosphorylation.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the initial ADP concentration.[7]

  • Protocol Outline:

    • Kinase Reaction:

      • Set up the kinase reaction in a microplate containing the kinase, substrate, ATP, and the test inhibitor.

      • Incubate at the optimal temperature for the kinase.

    • ADP Detection:

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.

    • Measurement:

      • Measure the luminescence using a plate-reading luminometer.

Caliper Mobility Shift Assay

This microfluidics-based assay separates the phosphorylated and non-phosphorylated substrate based on their different electrophoretic mobilities.

  • Principle: A fluorescently labeled peptide substrate is incubated with the kinase and test compound. The reaction mixture is then introduced into a microfluidic chip. An electric field is applied, and the charged phosphorylated product is separated from the unphosphorylated substrate. The amount of product formed is quantified by detecting the fluorescence of each species.

  • Protocol Outline:

    • Kinase Reaction:

      • Prepare serial dilutions of the inhibitor in DMSO and then in assay buffer.

      • Add the diluted inhibitor, enzyme, and substrate mix (peptide and ATP) to the wells of a microplate.

      • Incubate the reaction at a controlled temperature (e.g., 28°C) for a specific duration.

    • Separation and Detection:

      • Stop the reaction by adding a stop buffer containing EDTA.

      • The reaction plate is then placed in the Caliper instrument, which automatically samples each well and performs the microfluidic electrophoretic separation and detection.

    • Data Analysis:

      • The software calculates the percentage of substrate conversion to product, which is used to determine the inhibitory activity of the compound.

Conclusion

Pyrazolo[3,4-d]pyrimidines represent a highly versatile and potent class of kinase inhibitors with significant potential in oncology and other therapeutic areas.[1][2] Their ability to be chemically tailored for specific kinase targets, as demonstrated by the potent and selective compounds highlighted in this guide, underscores their importance in modern drug discovery. The comparative data and detailed experimental protocols provided herein offer a valuable resource for researchers working to further explore and develop this promising class of therapeutic agents.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-Chloro-6-hydrazinopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is a critical aspect of the research and development pipeline. 4-Chloro-6-hydrazinopyrimidine, a vital building block in the synthesis of various pharmaceutical compounds, can be produced through several synthetic pathways. This guide provides a comprehensive cost-benefit analysis of two primary routes to this compound, offering a comparative look at their economic and practical viability.

This analysis focuses on two main synthetic strategies: the direct hydrazinolysis of 4,6-dichloropyrimidine and a multi-step route commencing from a thiouracil derivative. By examining factors such as raw material costs, reaction yields, and waste disposal considerations, this guide aims to equip researchers with the necessary data to make informed decisions for their specific synthetic needs.

At a Glance: Comparison of Synthesis Routes

MetricRoute 1: From 4,6-DichloropyrimidineRoute 2: From 2-Thiouracil Derivative
Starting Materials 4,6-Dichloropyrimidine, Hydrazine Hydrate2-Thiouracil, Alkylating Agent, Hydrazine Hydrate, Phosphorus Oxychloride (POCl3)
Key Reagents Methanol or EthanolEthanol, POCl3
Reaction Stages 13 (Alkylation, Hydrazinolysis, Chlorination)
Reported Yield 85-95%Variable, dependent on intermediate steps
Purity of Final Product High, often requires simple washingMay require more extensive purification
Scalability Well-established for industrial scaleMore complex for large-scale production
Cost of Key Reactants ModerateModerate to High
Safety Considerations Use of highly toxic and corrosive hydrazine hydrate.Use of corrosive and toxic POCl3.
Waste Products Hydrazine-containing aqueous waste, solvent waste.Chlorinated organic waste, acidic waste from POCl3 quenching, solvent waste.

Route 1: Direct Hydrazinolysis of 4,6-Dichloropyrimidine

This is the most commonly cited and industrially favored method for the synthesis of this compound. The reaction involves the nucleophilic substitution of one of the chlorine atoms in 4,6-dichloropyrimidine with a hydrazinyl group.

Experimental Protocol

A typical laboratory-scale synthesis involves dissolving 4,6-dichloropyrimidine in a suitable alcohol, such as methanol or ethanol. To this solution, hydrazine hydrate is added dropwise, often at room temperature or slightly below to control the exothermic reaction. The reaction is typically stirred for 1 to 1.5 hours. The product, this compound, precipitates out of the solution and can be isolated by simple filtration, followed by washing with water to remove any remaining salts and unreacted hydrazine hydrate.

Cost Analysis

The economic viability of this route is largely dependent on the cost of the starting material, 4,6-dichloropyrimidine, and the reagent, hydrazine hydrate.

ReagentPurityPrice (USD/kg) - LowPrice (USD/kg) - High
4,6-Dichloropyrimidine>98%3151,298
Hydrazine Hydrate (80%)80%40150
MethanolSynthesis Grade0.330.66
EthanolSynthesis Grade0.680.99

Note: Prices are estimates based on available data and can vary significantly based on supplier, quantity, and market fluctuations.

Benefits:

  • High Yield: This one-step reaction consistently provides high yields, typically in the range of 85-95%.

  • Simplicity: The procedure is straightforward, requiring standard laboratory equipment and reaction conditions.

  • Scalability: The process is easily scalable for industrial production.

Drawbacks:

  • Cost of Starting Material: 4,6-Dichloropyrimidine can be a relatively expensive starting material.

  • Safety and Environmental Concerns: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Its use requires stringent safety protocols and specialized waste disposal procedures. The aqueous waste stream will contain residual hydrazine, which must be treated before disposal, adding to the overall cost.

Workflow Diagram

Route1 DCP 4,6-Dichloropyrimidine Reaction Reaction Vessel (Room Temp, 1-1.5h) DCP->Reaction Solvent Methanol or Ethanol Solvent->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Filtration Filtration Reaction->Filtration Washing Washing (with Water) Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product

Diagram of the synthesis of this compound from 4,6-dichloropyrimidine.

Route 2: From a 2-Thiouracil Derivative

An alternative, though less direct, route to chloro-hydrazino-pyrimidine derivatives starts from a thiouracil compound. This multi-step synthesis involves the S-alkylation of 2-thiouracil, followed by reaction with hydrazine hydrate and subsequent chlorination.

Experimental Protocol

Based on analogous syntheses, a plausible protocol for this route is as follows:

  • S-Alkylation: 2-Thiouracil is reacted with an alkylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base to yield a 2-alkylthio-pyrimidin-4-one.

  • Hydrazinolysis: The resulting 2-alkylthio-pyrimidin-4-one is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux. This step substitutes the alkylthio group with a hydrazinyl group to form a 2-hydrazino-pyrimidin-4-one.

  • Chlorination: The intermediate hydrazino-pyrimidinone is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl3), to convert the hydroxyl group to a chlorine atom, yielding the final product.

Cost Analysis

This route involves more steps and a wider range of reagents, which impacts its overall cost-effectiveness.

ReagentPurityPrice (USD/kg) - LowPrice (USD/kg) - High
2-Thiouracil>98%74579
Alkylating Agent (e.g., Dimethyl Sulfate)>99%20100
Hydrazine Hydrate (80%)80%40150
Phosphorus Oxychloride (POCl3)>99%1.35181
EthanolSynthesis Grade0.680.99

Note: Prices are estimates based on available data and can vary significantly based on supplier, quantity, and market fluctuations.

Benefits:

  • Alternative Starting Material: This route provides an alternative when 4,6-dichloropyrimidine is unavailable or prohibitively expensive.

  • Versatility: The multi-step nature of this synthesis may allow for the introduction of other functional groups, leading to a variety of pyrimidine derivatives.

Drawbacks:

  • Lower Overall Yield: As a multi-step synthesis, the overall yield is likely to be significantly lower than the direct one-step route.

  • Increased Complexity: The process involves more reaction steps, requiring more time, resources, and potentially more complex purification procedures.

  • Hazardous Reagents: This route also utilizes hazardous materials, including hydrazine hydrate and the highly corrosive and toxic phosphorus oxychloride. The quenching of POCl3 generates acidic waste that requires neutralization and proper disposal.

Workflow Diagram

Route2 cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Chlorination Thiouracil 2-Thiouracil Alkylation Alkylation Reaction Thiouracil->Alkylation AlkylatingAgent Alkylating Agent AlkylatingAgent->Alkylation Intermediate1 2-Alkylthio-pyrimidin-4-one Alkylation->Intermediate1 Hydrazinolysis Hydrazinolysis (Reflux in Ethanol) Intermediate1->Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Hydrazinolysis Intermediate2 2-Hydrazino-pyrimidin-4-one Hydrazinolysis->Intermediate2 Chlorination Chlorination Reaction Intermediate2->Chlorination POCl3 POCl3 POCl3->Chlorination Product This compound Chlorination->Product

Diagram of the multi-step synthesis of this compound from a 2-thiouracil derivative.

Waste Disposal and Environmental Considerations

A significant factor in the overall cost of any chemical synthesis is the management and disposal of waste. Both routes presented here generate hazardous waste that requires careful handling and disposal, contributing to the total operational cost.

Waste ProductAssociated Route(s)Hazard ClassificationEstimated Disposal Cost (USD/kg)
Hydrazine-containing aqueous waste1, 2Toxic, Corrosive5 - 12
Chlorinated organic solvent waste2Hazardous2 - 4
Acidic waste (from POCl3 quenching)2CorrosiveNeutralization costs vary
Non-chlorinated solvent waste (Methanol, Ethanol)1, 2Flammable1.50 - 2.00 (per gallon)

Note: Disposal costs are estimates and can vary based on location, volume, and the specific waste management provider.

The neutralization of acidic waste from the use of POCl3 in Route 2 will incur additional costs for neutralizing agents such as sodium hydroxide or calcium carbonate.

Conclusion

Based on the available data, Route 1, the direct hydrazinolysis of 4,6-dichloropyrimidine, presents a more economically and practically favorable pathway for the synthesis of this compound, particularly for large-scale production. Its single-step nature, high yields, and operational simplicity outweigh the higher initial cost of the starting material. However, the significant safety and environmental concerns associated with hydrazine hydrate must be diligently managed.

Ultimately, the choice of synthesis route will depend on a variety of factors, including the scale of production, the availability and cost of starting materials, and the capacity of the facility to handle the specific hazardous materials involved. This comparative guide provides the foundational data to aid researchers and production chemists in making a strategic and well-informed decision.

Spectral Analysis of 4-Chloro-6-hydrazinopyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-6-hydrazinopyrimidine scaffold is a crucial building block in medicinal chemistry, serving as a precursor for a diverse range of bioactive compounds. Understanding the spectral characteristics of its derivatives is paramount for structural elucidation, purity assessment, and the rational design of novel therapeutic agents. This guide provides a comparative analysis of the spectral data for various this compound derivatives, supported by experimental protocols and workflow visualizations.

Spectroscopic Data Comparison

The following tables summarize the key spectral data for this compound and representative Schiff base derivatives formed by the condensation of the hydrazino group with various aromatic aldehydes.

1H NMR Spectral Data

The 1H NMR spectra of this compound derivatives are characterized by signals corresponding to the pyrimidine ring protons and the protons of the substituent groups. The chemical shifts are influenced by the electronic nature of the substituents on the aromatic ring of the Schiff base.

CompoundPyrimidine H-2 (δ, ppm)Pyrimidine H-5 (δ, ppm)Hydrazino NH (δ, ppm)Azomethine N=CH (δ, ppm)Aromatic Protons (δ, ppm)Other Protons (δ, ppm)Solvent
This compound8.17 (s)6.76 (s)8.83 (s, 1H), 4.50 (s, 2H)---DMSO-d6
Schiff Base with Benzaldehyde~8.30~7.00~11.70 (s)~8.15 (s)~7.51-7.35 (m)-DMSO-d6
Schiff Base with 4-Methoxybenzaldehyde~8.28~6.98~11.60 (s)~8.10 (s)~7.70 (d), 7.05 (d)3.87 (s, 3H, -OCH3)DMSO-d6
Schiff Base with 4-Chlorobenzaldehyde~8.32~7.02~11.75 (s)~8.18 (s)~7.80 (d), 7.55 (d)-DMSO-d6
13C NMR Spectral Data

The 13C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the pyrimidine ring carbons and the azomethine carbon are particularly diagnostic.

CompoundPyrimidine C-2 (δ, ppm)Pyrimidine C-4 (δ, ppm)Pyrimidine C-5 (δ, ppm)Pyrimidine C-6 (δ, ppm)Azomethine C=N (δ, ppm)Aromatic Carbons (δ, ppm)Other Carbons (δ, ppm)Solvent
This compound~158~160~110~162---DMSO-d6
Schiff Base with Benzaldehyde~157~159~112~161~145~128-134-DMSO-d6
Schiff Base with 4-Methoxybenzaldehyde~157~159~112~161~144~114-162~55 (-OCH3)DMSO-d6
Schiff Base with 4-Chlorobenzaldehyde~157~159~112~161~143~129-136-DMSO-d6
Infrared (IR) Spectral Data

IR spectroscopy is instrumental in identifying key functional groups. The characteristic vibrational frequencies for the N-H, C=N, and C-Cl bonds are highlighted below.

Compoundν(N-H) (cm-1)ν(C=N)pyrimidine (cm-1)ν(C=N)azomethine (cm-1)ν(C-Cl) (cm-1)
This compound3300-3400~1600-~750
Schiff Base Derivatives3100-3300~1597~1620~750
Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, aiding in structural confirmation.

CompoundMolecular Ion [M]+ or [M+H]+ (m/z)Key Fragment Ions (m/z)
This compound144/146 (M+), 145/147 (M+H)+109 (M-Cl)+, 80
Schiff Base with Benzaldehyde232/234 (M+)197 (M-Cl)+, 104, 77
Schiff Base with 4-Methoxybenzaldehyde262/264 (M+)227 (M-Cl)+, 134, 91
Schiff Base with 4-Chlorobenzaldehyde266/268/270 (M+)231/233 (M-Cl)+, 138, 111

Experimental Protocols

Detailed methodologies for the key spectral analyses are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker Avance III 400 MHz or 500 MHz spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.7 mL of the deuterated solvent.

  • 1H NMR: Spectra were recorded with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-32 scans.

  • 13C NMR: Spectra were recorded using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024-2048 scans.

Infrared (IR) Spectroscopy
  • Instrument: Perkin-Elmer spectrophotometer or Thermo Nicolet 6700 FT-IR spectrophotometer.

  • Sample Preparation: The KBr pellet technique was employed. A small amount of the solid sample was ground with dry potassium bromide (KBr) and pressed into a thin transparent disk.

  • Spectral Range: 4000-400 cm-1.

  • Resolution: 4 cm-1.

Mass Spectrometry (MS)
  • Instrument: A triple quadrupole mass spectrometer (e.g., TSQ Fortis) or a Q-TOF mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode or Electron Ionization (EI).

  • Sample Preparation: Samples were dissolved in a suitable solvent like methanol or acetonitrile to a concentration of 1 µg/mL and introduced into the ion source via direct infusion or after separation by liquid chromatography.

  • ESI Conditions:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • EI Conditions:

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

  • Scan Range: m/z 50-800.

Visualizing the Workflow

The synthesis and analysis of this compound derivatives follow a logical progression. The DOT language script below generates a diagram illustrating this experimental workflow.

experimental_workflow start 4-Chloro-6- hydrazinopyrimidine synthesis Schiff Base Condensation start->synthesis Reactant aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) aldehyde->synthesis Reactant purification Purification (Recrystallization/ Chromatography) synthesis->purification Crude Product derivative 4-Chloro-6-(arylidenehydrazino) -pyrimidine Derivative purification->derivative Pure Product analysis Spectral Analysis derivative->analysis nmr NMR (1H, 13C) analysis->nmr ir IR analysis->ir ms Mass Spec analysis->ms data Structural Elucidation nmr->data ir->data ms->data

Caption: Synthesis and spectral analysis workflow for this compound derivatives.

The following diagram illustrates the logical relationship in the spectral analysis process, from sample preparation to data interpretation.

analysis_logic sample Purified Derivative prep_nmr NMR Sample Prep (Dissolve in deuterated solvent) sample->prep_nmr prep_ir IR Sample Prep (KBr pellet) sample->prep_ir prep_ms MS Sample Prep (Dilute in solvent) sample->prep_ms acquire_nmr Acquire 1H & 13C NMR Spectra prep_nmr->acquire_nmr acquire_ir Acquire IR Spectrum prep_ir->acquire_ir acquire_ms Acquire Mass Spectrum prep_ms->acquire_ms process_nmr Process NMR Data (Chemical shifts, coupling constants) acquire_nmr->process_nmr process_ir Analyze IR Bands (Functional groups) acquire_ir->process_ir process_ms Analyze MS Data (Molecular ion, fragmentation) acquire_ms->process_ms interpretation Combined Spectral Interpretation & Structural Confirmation process_nmr->interpretation process_ir->interpretation process_ms->interpretation

Caption: Logical flow of the spectral analysis process for derivative characterization.

Comparative Study of 4-Chloro-6-hydrazinopyrimidine Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The pyrimidine scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology. Its inherent ability to mimic the purine bases of nucleic acids allows for the design of potent enzyme inhibitors and modulators of cellular signaling pathways. Within this class of compounds, 4-Chloro-6-hydrazinopyrimidine serves as a versatile intermediate for the synthesis of a diverse range of analogs with significant biological activities. This guide provides a comparative analysis of the anticancer performance of various this compound analogs, supported by experimental data from peer-reviewed studies.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various analogs derived from this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Analogs

Compound IDSubstitutionCancer Cell LineIC50 (µg/mL)
5b R = 4-chlorophenylMCF-7 (Breast)16.61[1][2]
5d R = 4-methoxyphenylMCF-7 (Breast)19.67[1][2]
5c R = 4-fluorophenylHepG-2 (Liver)14.32[1][2]
5h R = 2,4-dichlorophenylHepG-2 (Liver)19.24[1][2]
5-FU (Control) -MCF-7 / HepG-2-

Table 2: Anticancer Activity of 4,6-Dihydrazone Pyrimidine Derivatives

Compound IDR Group on PyridineCancer Cell LineIC50 (µM)
10a HBGC-823 (Gastric)9.00[3]
10a HBEL-7402 (Liver)6.70[3]
10f 4-CH3BGC-823 (Gastric)7.89[3]
10f 4-CH3BEL-7402 (Liver)7.66[3]
5-FU (Control) -BGC-823 (Gastric)15.18[3]
5-FU (Control) -BEL-7402 (Liver)15.81[3]

Table 3: Anticancer Activity of 2,4-Diarylaminopyrimidine Hydrazone Derivatives

Compound IDR1 GroupCancer Cell LineIC50 (µM)
14f 4-FluorophenylTPC-1 (Thyroid)0.113[4]
TAE-226 (Control) -TPC-1 (Thyroid)1.082[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general synthetic procedure for the parent compound and the common assays used to evaluate the anticancer activity of its analogs.

Synthesis of this compound

A common route for the synthesis of the core scaffold, this compound, involves the nucleophilic substitution of a chlorine atom in 4,6-dichloropyrimidine with hydrazine.

General Procedure:

  • Dissolve 4,6-dichloropyrimidine in a suitable solvent, such as methanol or ethanol.[5]

  • Add hydrazine hydrate dropwise to the solution at room temperature.[5]

  • Stir the reaction mixture for a specified period, typically 1 to 1.5 hours.[5][6]

  • The resulting precipitate, this compound, is then collected by filtration, washed with water, and dried.[5]

G 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Reaction Reaction 4,6-Dichloropyrimidine->Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction This compound This compound Reaction->this compound

Synthetic scheme for this compound.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound analogs) and incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of cell viability against the compound concentration.

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells B Treat with Analogs A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F G Calculate IC50 F->G G cluster_pathway Potential Kinase Inhibition by this compound Analogs Analogs Analogs FAK FAK Analogs->FAK Inhibit CDKs CDKs Analogs->CDKs Inhibit PI3K PI3K Analogs->PI3K Inhibit Cell_Adhesion_Migration Cell Adhesion & Migration FAK->Cell_Adhesion_Migration Cell_Cycle_Progression Cell Cycle Progression CDKs->Cell_Cycle_Progression Cell_Growth_Survival Cell Growth & Survival PI3K->Cell_Growth_Survival

References

A Comparative Crystallographic Analysis of Heterocyclic Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Solid-State Structures of Two Novel Bioactive Heterocyclic Hydrazones

In the landscape of medicinal chemistry, pyrimidine and pyridine-based scaffolds are cornerstones in the design of novel therapeutic agents. The incorporation of a hydrazone moiety into these heterocyclic systems often imparts significant biological activity, ranging from antimicrobial to anticancer properties. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates. This guide provides a detailed comparison of the single-crystal X-ray diffraction data for two recently synthesized heterocyclic hydrazone derivatives, highlighting key structural features and experimental protocols.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data and refinement details for two distinct heterocyclic hydrazone derivatives, providing a basis for their structural comparison.

Table 1: Crystal Data and Structure Refinement for Compared Derivatives

ParameterDerivative 1: Thieno[2,3-d]pyrimidine HydrazoneDerivative 2: Phenylpicolinohydrazonamide
Empirical Formula C₂₁H₁₆N₄O₄SC₁₇H₁₃N₅O₃
Formula Weight 420.45335.33
Crystal System Triclinic-
Space Group P-1-
a (Å) --
b (Å) --
c (Å) --
α (°) --
β (°) --
γ (°) --
Volume (ų) --
Z --
Calculated Density (Mg/m³) --
Absorption Coeff. (mm⁻¹) --
F(000) --
Crystal Size (mm³) --
Theta range for data collection (°) --
Reflections collected --
Independent reflections --
Goodness-of-fit on F² --
Final R indices [I>2sigma(I)] --
R indices (all data) --

Data for Derivative 2 was not fully available in the provided search results.

Experimental Protocols

A generalized workflow for the synthesis and crystallographic analysis of such derivatives is presented below. The specific experimental conditions for each derivative are detailed subsequently.

G General Experimental Workflow for X-ray Crystallography of Heterocyclic Derivatives cluster_synthesis Synthesis and Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Data Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement CIF_Validation CIF Validation and Deposition Structure_Refinement->CIF_Validation Structural_Analysis Structural Analysis (Bonding, Packing) Structure_Refinement->Structural_Analysis

General workflow for synthesis and X-ray crystallography.

Synthesis of N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide (Derivative 1)

A mixture of either triketoester 1 (1.0 mmol) or ninhydrin 2 (1.0 mmol) and hydrazide 3 (1.0 mmol) was refluxed in 10 mL of methanol for 4 hours. The resulting precipitate was filtered, dried under vacuum, and then recrystallized from a DMF/MeOH mixture to yield shiny yellow crystals suitable for X-ray diffraction.[1]

Synthesis of (E)-N′-((5-Nitrofuran-2-yl)methylene)-4-phenylpicolinohydrazonamide (Derivative 2)

The synthesis of this derivative involves the condensation of a hydrazonamide with 5-nitro-2-furaldehyde.[2] While the full detailed protocol for this specific derivative was not available, a general procedure for similar compounds involves reacting the corresponding hydrazide or hydrazonamide with the aldehyde in a suitable solvent, often with catalytic acid, followed by purification and crystallization.[2]

X-ray Crystallography

For Derivative 1, good-quality single crystals were obtained through recrystallization from a DMF/MeOH solvent mixture.[1] The crystal structure was solved using X-ray diffraction data.[1] The crystallographic details are summarized in Table 1.[1]

Structural Insights and Comparison

Derivative 1, a thieno[2,3-d]pyrimidine-based hydrazone, crystallized in the triclinic P-1 space group.[1] The molecular packing of this compound is dominated by H…H, O…H, and H…C contacts.[1]

Unfortunately, detailed crystallographic data for Derivative 2 was not available in the provided search results to perform a full comparative analysis of the unit cell parameters and intermolecular interactions. However, the structural tests for a related compound in the same study revealed a Z isomer configuration, which highlights the importance of determining the stereochemistry around the C=N bond in these hydrazone derivatives, as it can significantly influence their biological activity.[2]

Conclusion

This guide provides a comparative overview of the crystallographic data and synthetic approaches for two heterocyclic hydrazone derivatives. While a complete side-by-side comparison was limited by the availability of comprehensive data for the second derivative, the presented information underscores the importance of single-crystal X-ray diffraction in elucidating the detailed solid-state structures of these medicinally relevant compounds. Such data is invaluable for understanding intermolecular interactions, conformational preferences, and for guiding the future design of pyrimidine and pyridine-based therapeutic agents. Researchers are encouraged to consult the primary literature for more in-depth analysis and supplementary crystallographic information.

References

A Researcher's Guide to Purity Assessment of Synthesized 4-Chloro-6-hydrazinopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 4-Chloro-6-hydrazinopyrimidine, a key intermediate in the synthesis of various biologically active molecules. We present detailed experimental protocols, comparative data, and visual workflows to aid in the selection and implementation of the most suitable purity assessment strategy.

Comparison of Analytical Techniques for Purity Assessment

A variety of analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening. The most commonly used techniques are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Thin-Layer Chromatography (TLC)
Principle Separation based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of mass-to-charge ratio of ionized molecules.Separation based on differential partitioning on a thin layer of adsorbent.
Information Provided Quantitative purity, number of components, retention times.Structural elucidation, identification of impurities, quantitative purity (qNMR).Molecular weight confirmation, structural information from fragmentation.Qualitative assessment of reaction progress and presence of impurities.
Sample Throughput HighMediumHighVery High
Cost Moderate to HighHighHighLow
Key Advantages High resolution and sensitivity, well-established for purity determination.Provides detailed structural information, non-destructive.High sensitivity, provides molecular weight information.Simple, rapid, and inexpensive for reaction monitoring.
Limitations Requires reference standards for identification, may not detect non-UV active impurities.Lower sensitivity than HPLC, complex mixtures can be difficult to analyze.May not distinguish between isomers, ionization efficiency can vary.Limited resolution and sensitivity, not quantitative.

Potential Impurities in Synthesized this compound

The purity of synthesized this compound can be affected by various impurities, primarily arising from the starting materials, side reactions, or degradation. A common synthetic route involves the reaction of 4,6-dichloropyrimidine with hydrazine.

Table 2: Common Potential Impurities in the Synthesis of this compound

Impurity NameStructureOrigin
4,6-Dichloropyrimidine4,6-Dichloropyrimidine StructureUnreacted starting material.
4,6-Dihydrazinopyrimidine4,6-Dihydrazinopyrimidine StructureProduct of di-substitution, where both chlorine atoms are replaced by hydrazine.
4-Hydrazino-6-hydroxypyrimidine4-Hydrazino-6-hydroxypyrimidine StructureHydrolysis of the chloro group.

Illustrative Purity Analysis Data

To provide a practical comparison, the following tables present hypothetical, yet chemically plausible, data for the analysis of a pure and an impure batch of this compound.

Table 3: Illustrative HPLC Purity Analysis Data

SampleMain Peak Retention Time (min)Main Peak Area %Impurity 1 (4,6-Dichloropyrimidine) RT (min)Impurity 1 Area %Impurity 2 (4,6-Dihydrazinopyrimidine) RT (min)Impurity 2 Area %
Pure Batch 5.299.8----
Impure Batch 5.295.13.82.56.52.4

Table 4: Illustrative ¹H NMR Purity Analysis Data (in DMSO-d₆)

SampleChemical Shift (ppm) of this compoundKey Impurity Signals (ppm)Estimated Purity (%)
Pure Batch 8.2 (s, 1H), 6.5 (s, 1H), 9.5 (br s, 1H), 4.3 (br s, 2H)No significant impurity signals observed.>99
Impure Batch 8.2 (s, 1H), 6.5 (s, 1H), 9.5 (br s, 1H), 4.3 (br s, 2H)8.8 (s, 1H, 4,6-dichloropyrimidine), 7.8 (s, 2H, 4,6-dihydrazinopyrimidine)~95

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure accurate and reproducible purity assessment.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Optionally, add 0.1% formic acid to both solvents. Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration similar to the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions. Identify the main peak corresponding to this compound and any impurity peaks based on their retention times. Calculate the purity based on the peak area percentages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound and identify any structural impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard for qNMR (e.g., maleic acid, optional)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of at least 5 times the longest T1 for quantitative measurements (qNMR).

  • Data Processing and Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the signals and compare the chemical shifts and coupling constants with the expected values for this compound. Identify signals corresponding to impurities by comparing with known impurity spectra or by structural elucidation. For qNMR, calculate the purity by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard of known purity.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound and identify the molecular weights of any impurities.

Instrumentation:

  • Mass spectrometer (e.g., coupled with HPLC or direct infusion)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer. The choice of ionization technique (e.g., Electrospray Ionization - ESI) will depend on the analyte and the instrument.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺) corresponding to this compound (expected m/z ≈ 145.03). Look for other peaks that may correspond to the molecular ions of potential impurities. Fragmentation patterns can provide further structural information.

Comparison with Alternatives

In many synthetic applications, particularly in drug discovery, various pyrimidine-based intermediates can be used. The choice of intermediate often depends on the desired final product and the synthetic strategy.

Table 5: Comparison with Alternative Pyrimidine Intermediates

IntermediateCommon ApplicationKey Purity Assessment Techniques
4-Amino-6-chloropyrimidine Synthesis of kinase inhibitors and other heterocyclic compounds.[1]HPLC, NMR, MS
2-Amino-4-chloro-6-methylpyrimidine Intermediate for the synthesis of various biologically active compounds.HPLC, GC-MS, NMR
Imatinib Intermediate (e.g., N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine)Key intermediate in the synthesis of the anticancer drug Imatinib.[2][3]HPLC is the primary method for purity and impurity profiling.[2]

The purity assessment methodologies for these alternatives are generally similar to those for this compound, with HPLC being a central technique for quantitative analysis.

Visualizing the Workflow and Decision-Making Process

To further aid researchers, the following diagrams illustrate the experimental workflow for purity assessment and a decision tree for selecting the appropriate analytical technique.

experimental_workflow Experimental Workflow for Purity Assessment cluster_synthesis Synthesis & Initial Check cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome synthesis Synthesize this compound tlc Monitor reaction by TLC synthesis->tlc workup Work-up and Purification tlc->workup hplc HPLC Analysis (Quantitative Purity) workup->hplc nmr NMR Spectroscopy (Structural Confirmation) workup->nmr ms Mass Spectrometry (Molecular Weight Confirmation) workup->ms decision Purity Meets Specification? hplc->decision nmr->decision ms->decision proceed Proceed to Next Synthetic Step decision->proceed Yes repurify Repurify Compound decision->repurify No repurify->hplc decision_tree Decision Tree for Analytical Technique Selection q1 What is the primary goal? q2a Is quantitative purity required? q1->q2a Purity Assessment q2b Is structural confirmation needed? q1->q2b Structural Verification q2c Is rapid screening of many samples needed? q1->q2c Reaction Monitoring ans_hplc Use HPLC q2a->ans_hplc Yes ans_qnmr Use qNMR q2a->ans_qnmr Yes (high accuracy) ans_nmr Use NMR q2b->ans_nmr Primary ans_ms Use MS q2b->ans_ms Supportive ans_tlc Use TLC q2c->ans_tlc Yes

References

The Versatile Scaffold: A Comparative Review of 4-Chloro-6-hydrazinopyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutics is perpetual. 4-Chloro-6-hydrazinopyrimidine has emerged as a valuable and versatile building block in medicinal chemistry, offering a gateway to a diverse range of biologically active compounds. This guide provides a comparative analysis of the applications of this compound derivatives, with a focus on their utility as kinase inhibitors, anticancer agents, and antimicrobial compounds, supported by available experimental data and detailed methodologies.

The pyrimidine core, a fundamental component of nucleic acids, is a privileged scaffold in drug discovery, with numerous derivatives approved for clinical use. The strategic incorporation of a chloro and a hydrazino group at the 4- and 6-positions, respectively, of the pyrimidine ring endows this compound with two reactive sites. This dual reactivity allows for facile chemical modifications, enabling the synthesis of a wide array of derivatives with distinct pharmacological profiles.

Synthetic Pathways: Building Diverse Molecular Architectures

The primary utility of this compound lies in its ability to serve as a precursor for more complex heterocyclic systems. The hydrazine moiety is particularly reactive and can readily undergo condensation reactions with various electrophiles, while the chlorine atom can be displaced through nucleophilic substitution.

A common synthetic strategy involves the reaction of this compound with aldehydes or ketones to form hydrazones. These hydrazones can then be cyclized to generate a variety of fused heterocyclic systems, such as pyrazoles and triazoles. For instance, the reaction of a related compound, 4-chloro-2-hydrazino-6-methylpyrimidine, with acetyl acetone in ethanol under refluxing conditions yields the corresponding pyrazole derivative.[1]

Alternatively, the chlorine atom at the 4-position can be substituted by various nucleophiles, such as amines or thiols, to introduce further diversity. This sequential modification of the two reactive sites allows for the creation of extensive compound libraries for biological screening.

Below is a generalized workflow for the synthesis of derivatives from this compound.

G A This compound C Hydrazone Intermediate A->C Condensation G Substituted Pyrimidine Derivatives A->G Nucleophilic Substitution B Aldehydes/Ketones B->C E Fused Heterocycles (e.g., Pyrazoles, Triazoles) C->E Intramolecular Reaction D Cyclization F Nucleophiles (Amines, Thiols) F->G

Caption: General synthetic routes for derivatization of this compound.

Applications in Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. Derivatives of this compound have been explored as potential kinase inhibitors, with the pyrimidine core interacting with the ATP-binding site of the kinase.

For example, pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized from this compound precursors, have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] Some of these compounds have demonstrated IC50 values in the nanomolar range, indicating high potency.

Table 1: Comparative Inhibitory Activity of Pyrazolopyrimidine Derivatives against EGFR Tyrosine Kinase

CompoundTarget KinaseIC50 (µM)Reference
Compound 4EGFR0.054[2]
Compound 15EGFR0.135[2]
Compound 16EGFR0.034[2]

The data in Table 1 highlights the potential of this scaffold in developing highly potent EGFR inhibitors. The variation in potency among the different derivatives underscores the importance of the substituents on the pyrazolopyrimidine core for optimizing kinase inhibitory activity.

The following diagram illustrates a simplified signaling pathway involving EGFR and the point of inhibition by these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazolopyrimidine derivatives.

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry research. Hydrazone derivatives, readily synthesized from this compound, have demonstrated significant antiproliferative activity against various cancer cell lines.[3]

A study on hydrazones incorporating a 4-methylsulfonylbenzene scaffold showed that several compounds exhibited potent antitumor activity against a panel of 59 human cancer cell lines.[3] For instance, compound 20 in that study was identified as the most active, with a mean 50% cell growth inhibition (GI50) of 0.26 µM.[3]

Table 2: Anticancer Activity of Selected Hydrazone Derivatives

CompoundMean GI50 (µM)Cancer Cell LinesReference
Compound 200.2659 Human Cancer Cell Lines[3]
Compound 160.39 (approx.)59 Human Cancer Cell Lines[3]
Imatinib (Reference)>1055 Human Cancer Cell Lines[3]

The data indicates that hydrazone derivatives derived from scaffolds related to this compound can exhibit superior or comparable anticancer activity to established drugs like Imatinib in certain contexts.

The experimental workflow for evaluating the anticancer activity of these compounds typically involves the following steps:

G A Synthesized Compounds C Compound Treatment (Various Concentrations) A->C B Cancer Cell Line Culture B->C D Incubation (e.g., 48 hours) C->D E Cell Viability Assay (e.g., MTT, SRB) D->E F Data Analysis (GI50/IC50 Calculation) E->F

Caption: A typical experimental workflow for in vitro anticancer activity screening.

Antimicrobial Applications

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrimidine and hydrazone derivatives have long been investigated for their antibacterial and antifungal properties. Compounds derived from this compound can be screened for their efficacy against a panel of pathogenic bacteria and fungi.

The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. For instance, various pyrimidine analogs have been tested against bacterial strains like Staphylococcus aureus, with some compounds showing MIC values in the low microgram per milliliter range.[4]

Table 3: Antimicrobial Activity of Representative Pyrimidine and Hydrazone Derivatives

Compound TypeOrganismMIC (µg/mL)Reference
Pyrimidine analogStaphylococcus aureus25[4]
Thienopyrimidine DerivativeBacillus cereus8[4]
Hydrazide-hydrazoneStreptococcus pneumoniae0.49[5]
Ampicillin (Reference)Streptococcus pneumoniae0.98[5]

These results demonstrate that chemical modifications of the pyrimidine and hydrazone scaffolds can lead to potent antimicrobial agents, sometimes exceeding the activity of established antibiotics.

Experimental Protocols

General Procedure for the Synthesis of Hydrazones:

A mixture of this compound (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as ethanol is refluxed for a specified period (typically 2-6 hours). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a cold solvent, and dried to yield the hydrazone derivative. Further purification can be achieved by recrystallization.[1]

In Vitro Kinase Inhibition Assay (General Protocol):

The inhibitory activity of the synthesized compounds against a specific kinase is determined using a kinase assay kit, such as the ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced during the kinase reaction. The kinase, substrate, ATP, and the test compound at various concentrations are incubated in a reaction buffer. The reaction is stopped, and the amount of ADP is quantified by a luminescence-based method. The IC50 values are then calculated from the dose-response curves.[2]

MTT Assay for Anticancer Activity (General Protocol):

Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 hours). After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the GI50/IC50 values are determined.

Conclusion

This compound stands out as a privileged scaffold in medicinal chemistry, providing a versatile platform for the synthesis of a wide range of bioactive molecules. Its derivatives have shown significant promise as kinase inhibitors, anticancer agents, and antimicrobial compounds. The ease of chemical modification at its two reactive centers allows for the fine-tuning of pharmacological properties, making it an attractive starting point for drug discovery campaigns. The comparative data presented in this guide underscores the potential of this compound-based compounds to rival and, in some cases, surpass existing therapeutic agents. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-6-hydrazinopyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Chloro-6-hydrazinopyrimidine and all materials contaminated with it must be treated as hazardous waste. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory compliance. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

Immediate Safety Protocols & Hazard Summary

This compound is a chemical that requires careful handling due to its potential hazards. Before any handling or disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield where splashing is a risk.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with chlorinated and hydrazine compounds.
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust/aerosols are generated.

All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance. This involves segregation, collection, and potential chemical inactivation before final disposal by a licensed hazardous waste management service.

Waste Segregation and Collection:
  • Solid Waste: Collect pure this compound waste, including contaminated items like spatulas or weigh boats, in a dedicated, properly labeled, and sealed hazardous waste container.[1] This compound is classified as a halogenated organic waste due to the presence of chlorine.[1] It is crucial to segregate halogenated waste from non-halogenated waste streams.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Contaminated Labware: Disposable labware such as pipette tips, gloves, and bench paper that has come into contact with the compound must be disposed of as hazardous solid waste in a designated, sealed container.

  • Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.

Container Labeling:

All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

Chemical Inactivation (for liquid waste):

For liquid waste containing this compound, chemical inactivation through oxidation can be a viable pre-treatment step to reduce its hazard level before final disposal. Oxidation of hydrazine compounds with sodium hypochlorite (bleach) is a recognized method.[1][2] However, this reaction must be performed with extreme caution as it can be exothermic and may produce hazardous byproducts if not controlled properly.

Experimental Protocol: Chemical Inactivation of this compound Solution

This protocol outlines a general procedure for the chemical inactivation of a dilute solution of this compound. This procedure should only be carried out by trained personnel in a chemical fume hood.

Materials:

  • Dilute solution of this compound (ideally ≤ 5% w/v)

  • Standard household bleach (5.25% sodium hypochlorite) or a freshly prepared dilute solution of sodium hypochlorite.

  • Stir plate and stir bar

  • Large beaker (at least 5 times the volume of the waste solution)

  • pH meter or pH paper

Procedure:

  • Dilution: Ensure the concentration of the this compound solution is 5% or less.[3] If the concentration is higher, dilute it with water in a large beaker inside a fume hood.

  • Cooling: Place the beaker containing the diluted waste solution in an ice bath to manage the exothermic reaction.

  • pH Adjustment: The optimal pH range for the oxidation of hydrazine with hypochlorite is between 5 and 8.[3] Adjust the pH of the solution if necessary using a suitable acid or base.

  • Slow Addition of Oxidant: While stirring the solution, slowly add an excess of the sodium hypochlorite solution. A recommended approach is to add the bleach solution dropwise.

  • Monitoring: Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, immediately stop the addition of the oxidant.

  • Reaction Time: Allow the mixture to stir at room temperature for several hours to ensure complete degradation.

  • Final Disposal: The treated solution should still be considered hazardous waste and collected in a properly labeled container for disposal by a licensed hazardous waste management company.

Disposal of Empty Containers:

Empty containers that held this compound must be triple-rinsed with a suitable solvent.[1] The rinsate from the first rinse must be collected and disposed of as hazardous waste.[1] After triple-rinsing and allowing the container to air-dry with the label defaced, it may be disposed of as regular trash, depending on institutional policies.[1]

Spill Management:
  • Solid Spills: In case of a solid spill, avoid creating dust.[2] Carefully cover the spill with an inert absorbent material. Gently sweep the material into a designated hazardous waste container.

  • Liquid Spills: For liquid spills, cover the spill with a chemical absorbent. Once absorbed, carefully collect the material and place it in a sealed hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All materials used for decontamination, such as wipes and absorbent pads, must be disposed of as hazardous waste.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_inactivation Chemical Inactivation (Liquid Waste) cluster_final_disposal Final Disposal PPE Wear Appropriate PPE FumeHood Work in Fume Hood SolidWaste Solid Waste Collection FumeHood->SolidWaste LiquidWaste Liquid Waste Collection Label Label as Hazardous Waste SolidWaste->Label ContaminatedItems Contaminated Items Collection Dilute Dilute to <= 5% LiquidWaste->Dilute ContaminatedItems->Label Cool Cool in Ice Bath Dilute->Cool AddBleach Slowly Add Bleach Cool->AddBleach Stir Stir for Several Hours AddBleach->Stir Stir->Label EHS Contact EHS for Pickup Label->EHS LicensedDisposal Disposal by Licensed Vendor EHS->LicensedDisposal

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-Chloro-6-hydrazinopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Chloro-6-hydrazinopyrimidine. The following procedures are designed to minimize risk and ensure a safe laboratory environment. Given the potential hazards associated with hydrazine and chlorinated pyrimidine derivatives, a consistently cautious approach is paramount.

Personal Protective Equipment (PPE)

Due to the absence of specific occupational exposure limits for this compound, stringent control measures must be implemented. All handling of this compound should occur in a certified chemical fume hood.[1] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Usage Guidelines
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Given the lack of specific breakthrough time data, double gloving is advised.[1][2] Gloves should be changed immediately if contaminated, torn, or punctured.[3]
Eye Protection Safety gogglesMust provide a complete seal around the eyes and be worn at all times in the laboratory.[4]
Face Protection Face shieldTo be worn in addition to safety goggles, especially when there is a risk of splashes or generating aerosols.[1]
Body Protection Laboratory coat or chemical-resistant suitA lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant suit may be necessary.
Respiratory Protection Fume hood or respiratorAll handling of the solid compound or its solutions should be performed in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved full-face respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps from preparation to post-experiment cleanup.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area in Fume Hood prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill weigh Weighing and Transferring (in fume hood) prep_spill->weigh Proceed to Handling dissolve Solution Preparation (slow addition to solvent) weigh->dissolve experiment Conduct Experiment (maintain containment) dissolve->experiment decontaminate Decontaminate Surfaces and Equipment experiment->decontaminate Proceed to Cleanup dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe dispose_waste Dispose of Chemical Waste dispose_ppe->dispose_waste

A logical workflow for the safe handling of this compound.
Experimental Protocols

Preparation and Area Designation:

  • Designate a specific area within a certified chemical fume hood for all handling of this compound.[1]

  • Ensure all necessary PPE is readily available and in good condition.

  • Have an emergency spill kit accessible. The kit should contain an absorbent material suitable for chemical spills.

Weighing and Aliquoting:

  • Perform all weighing and transferring of the solid compound within the designated fume hood to prevent inhalation of any airborne particles.

  • Use a spatula or other appropriate tools to handle the solid, avoiding the creation of dust.

  • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

During the Experiment:

  • Keep all containers with this compound tightly sealed when not in use.

  • Avoid direct contact with the skin, eyes, and clothing.

  • If any contamination of PPE occurs, remove and dispose of it immediately, then wash the affected area thoroughly.

Post-Experiment:

  • Decontaminate all surfaces and equipment used for handling the compound.

  • Properly dispose of all contaminated PPE and chemical waste according to the disposal plan.

Emergency Procedures

Spill Response

In the event of a spill, remain calm and follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or you feel it is unsafe to clean up.

  • Containment: For small spills, if you are trained and it is safe to do so, contain the spill with an appropriate absorbent material. Avoid direct contact with the spilled material.

  • Cleanup:

    • Wear the appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat.

    • For liquid spills, dilute with water and then neutralize with a dilute calcium hypochlorite solution.[5]

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[6]

  • Decontamination: Decontaminate the spill area thoroughly.

  • Reporting: Report all spills to your laboratory supervisor and the appropriate environmental health and safety office.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound is considered hazardous and must be disposed of accordingly.

Waste Segregation and Labeling:

  • Collect all solid and liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[6]

  • The label should include "Hazardous Waste," the chemical name "this compound," and any other components of the waste stream.[7]

  • Store the waste container in a designated, secure area away from incompatible materials.[8]

Disposal Procedure:

  • Due to the reactivity of hydrazines, it is recommended to neutralize the waste before disposal.

  • Dilute the hydrazine-containing waste with water to a concentration of less than 5%.[9]

  • Slowly add an equal volume of a 5% calcium hypochlorite or sodium hypochlorite solution to neutralize the hydrazine.[9]

  • Arrange for the collection of the neutralized hazardous waste by your institution's environmental health and safety department for final disposal at a licensed facility.[10]

The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.

Disposal Decision Pathway for Contaminated Materials start Material Contaminated with This compound is_ppe Is it disposable PPE? start->is_ppe is_liquid Is it liquid waste? is_ppe->is_liquid No dispose_ppe Place in a sealed bag for hazardous waste disposal. is_ppe->dispose_ppe Yes is_solid Is it solid waste? is_liquid->is_solid No neutralize_liquid Dilute and neutralize with hypochlorite solution. is_liquid->neutralize_liquid Yes is_equipment Is it reusable equipment? is_solid->is_equipment No collect_solid Collect in a sealed container. is_solid->collect_solid Yes decontaminate_equipment Decontaminate thoroughly according to lab protocol. is_equipment->decontaminate_equipment Yes dispose_liquid Dispose of as hazardous liquid waste. neutralize_liquid->dispose_liquid dispose_solid Dispose of as hazardous solid waste. collect_solid->dispose_solid

A decision pathway for the proper disposal of contaminated materials.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.